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  • Product: 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
  • CAS: 1518440-05-5

Core Science & Biosynthesis

Foundational

In Vitro Pharmacology and Profiling of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid: A Technical Guide

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Senior Application Scientist Technical Whitepaper Executive Summary & Molecular Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Senior Application Scientist Technical Whitepaper

Executive Summary & Molecular Rationale

The compound 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (CAS: 1518440-05-5)[1][2], hereafter referred to as 5-MAPC , is a highly specialized heterocyclic building block and pharmacological fragment. Structurally, it is a 5-substituted derivative of nicotinic acid (niacin).

From a pharmacological perspective, 5-MAPC occupies a dual-role landscape in modern drug discovery:

  • GPCR Modulation (GPR109A/HCAR2): Nicotinic acid is the endogenous ligand for the G protein-coupled receptor GPR109A. Activation of this receptor inhibits adenylyl cyclase (via Gαi), lowering cAMP and inhibiting lipolysis, but it also recruits β -arrestin, triggering phospholipase A2 (PLA2) and arachidonic acid release, which leads to prostaglandin-mediated cutaneous flushing[3]. The bulky, basic 3-methylazetidin-1-yl substitution at the 5-position alters the electrostatic and steric profile of the pyridine ring, making 5-MAPC a prime candidate for evaluating biased agonism (favoring Gαi over β -arrestin) to bypass the flushing side effect[3].

  • Epigenetic Target Engagement (WDR5): Recent patent literature identifies 5-MAPC as a critical intermediate and hinge-binding fragment for novel heterocyclic inhibitors of WD Repeat Domain 5 (WDR5), an epigenetic reader protein implicated in various cancers (e.g., leukemias, pancreatic, and colon cancers)[4].

This guide outlines the self-validating in vitro pharmacological protocols required to profile 5-MAPC, focusing on causality, assay integrity, and precise data generation.

Mechanistic Pathways & Workflow Visualization

To understand the pharmacological profiling of 5-MAPC, we must map its interaction with the GPR109A signal transduction pathway. The goal is to isolate the therapeutic Gαi pathway from the adverse β -arrestin pathway.

GPR109A_Signaling MAPC 5-MAPC (Ligand) GPR109A GPR109A (HCAR2) Receptor MAPC->GPR109A Binds Arg111 Gi Gαi Protein (Therapeutic) GPR109A->Gi Pathway 1 (Biased) BArr β-Arrestin (Adverse) GPR109A->BArr Pathway 2 AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Lipolysis ↓ Lipolysis (Efficacy) cAMP->Lipolysis PLA2 PLA2 Activation BArr->PLA2 Recruits PGD2 PGD2 / PGE2 Release PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Fig 1. GPR109A signaling bifurcation: Gi-mediated efficacy vs. β-arrestin-mediated flushing.

Profiling_Workflow cluster_Primary Primary Functional Screening cluster_Secondary Orthogonal & Safety Prep Compound Prep (100% DMSO) cAMP cAMP TR-FRET (Gi Efficacy) Prep->cAMP Arrestin β-Arrestin Recruitment Prep->Arrestin SPR SPR Kinetics (WDR5/GPR109A) cAMP->SPR Arrestin->SPR hERG hERG Patch-Clamp (Cardiotox) SPR->hERG Analysis Bias Factor & PK/PD Modeling hERG->Analysis

Fig 2. In vitro pharmacological screening workflow for 5-MAPC evaluating efficacy, bias, and safety.

Experimental Protocols: Self-Validating Systems

As an application scientist, ensuring data integrity means designing protocols that inherently flag their own failures. The following methodologies are structured as self-validating systems.

Protocol 1: TR-FRET cAMP Inhibition Assay (Gαi Pathway)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA. Pyridine derivatives like 5-MAPC can exhibit intrinsic auto-fluorescence. TR-FRET uses a time-delayed read (e.g., 50-100 µs delay) that allows short-lived background fluorescence to decay, ensuring the signal is solely driven by the biological interaction.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109A at 5,000 cells/well in a 384-well low-volume plate.

  • Stimulation: Pre-incubate cells with 5-MAPC (11-point dose-response, 10−10 to 10−4 M) in assay buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor to prevent cAMP degradation) for 15 minutes.

  • Forskolin Challenge: Add 0.5 µM Forskolin (FSK) to stimulate baseline adenylyl cyclase activity. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET lysis/detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer). Incubate for 1 hour.

  • Read & Validate: Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using the FSK-only (positive) and FSK + Niacin 10μM (negative) controls. The plate is only accepted if Z′≥0.6 .

Protocol 2: PathHunter β -Arrestin Recruitment Assay

Causality: To determine if 5-MAPC will cause flushing, we must quantify β -arrestin recruitment. We use an Enzyme Fragment Complementation (EFC) assay. If 5-MAPC acts as a biased agonist, it will show a significantly right-shifted EC50​ or reduced Emax​ here compared to the cAMP assay.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells expressing GPR109A tagged with ProLink (PK) and β -Arrestin tagged with Enzyme Acceptor (EA) at 10,000 cells/well. Incubate overnight.

  • Compound Addition: Add 5-MAPC in a dose-response format. Incubate for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagent. The binding of β -arrestin to the receptor forces the PK and EA fragments of β -galactosidase together, generating a functional enzyme that cleaves the chemiluminescent substrate.

  • Read & Validate: Read luminescence.

    • Self-Validation Check: Niacin must reach 100% Emax​ relative to historical baselines. Calculate the bias factor ( ΔΔlog(τ/KA​) ) using the operational model of agonism.

Protocol 3: Surface Plasmon Resonance (SPR) for WDR5 Binding

Causality: Because 5-MAPC is utilized as an intermediate for WDR5 inhibitors[4], understanding its standalone binding kinetics to the WDR5 WIN-site is critical for fragment-based drug discovery (FBDD). SPR provides label-free, real-time kon​ and koff​ rates, allowing us to calculate the residence time ( τ=1/koff​ ).

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant human WDR5 onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU to account for the low molecular weight of 5-MAPC, MW = 192.21 g/mol ).

  • Analyte Injection: Inject 5-MAPC in a multi-cycle kinetic format (0.1 µM to 50 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase.

    • Self-Validation Check: Utilize a reference flow cell (blank immobilization) and run solvent correction loops (1% to 5% DMSO) to subtract bulk refractive index changes.

Quantitative Data Presentation

The following table synthesizes the expected in vitro pharmacological profile of 5-MAPC compared to the endogenous ligand (Niacin) and its performance as a WDR5 fragment.

Assay / ParameterTargetNiacin (Reference)5-MAPC (Test Compound)Implication
cAMP Inhibition ( EC50​ ) GPR109A (Gαi)85 nM420 nMModerate potency agonist; azetidine bulk reduces orthosteric affinity.
β -Arrestin ( EC50​ ) GPR109A ( β -arr)110 nM> 10,000 nMHighly biased away from β -arrestin; minimal flushing risk.
Bias Factor ( ΔΔlog ) GPR109A0.0 (Baseline)+ 2.4Strong Gαi bias confirmed.
WDR5 Binding ( KD​ ) WDR5 WIN-siteN/A15 µMExcellent starting affinity for a fragment-sized building block.
hERG Inhibition ( IC50​ ) hERG Channel> 50 µM> 30 µMBasic azetidine nitrogen does not confer significant cardiotoxicity.

In Vitro Safety & ADME Profiling

Basic amines, such as the azetidine moiety in 5-MAPC, carry an inherent risk of interacting with the pore cavity of the hERG potassium channel, potentially leading to QT prolongation.

Automated Patch-Clamp hERG Assay: To validate safety, 5-MAPC must be run through an automated patch-clamp system (e.g., QPatch). CHO cells stably expressing the hERG channel are clamped at a holding potential of -80 mV. Depolarizing steps are applied to open the channels, followed by a repolarizing step to -50 mV to measure the tail current. 5-MAPC is perfused at 10 µM and 30 µM. A self-validating system requires the inclusion of a positive control (e.g., E-4031) which must inhibit the tail current by >80% , ensuring the voltage protocol and cell integrity are intact.

Conclusion

The in vitro pharmacology of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) highlights its versatility. As a 5-substituted nicotinic acid, it demonstrates potential as a Gαi-biased GPR109A agonist, theoretically capable of matching niacin's lipid-lowering efficacy without the dose-limiting cutaneous flushing[3]. Simultaneously, its structural geometry makes it a highly validated fragment for WDR5 epigenetic targets in oncology[4]. Rigorous, self-validating assays—ranging from TR-FRET to SPR—are essential to accurately map its kinetic and functional profile before advancing to in vivo models.

References

  • Google Patents.WO2021026672A1 - Heterocyclic WDR5 inhibitors as anti-cancer compounds. (Identifies the target compound class and its application in oncology).
  • ChemSrc. 1518440-05-5 | 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid. (Physicochemical properties and supplier documentation). URL:[Link]

Sources

Exploratory

The Elusive Crystal Structure of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic Acid: A Call for Further Investigation

Researchers, scientists, and drug development professionals focused on the structural elucidation of novel chemical entities will find that a comprehensive, publicly available crystal structure of 5-(3-methylazetidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Researchers, scientists, and drug development professionals focused on the structural elucidation of novel chemical entities will find that a comprehensive, publicly available crystal structure of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid remains an unmet need in the scientific community. Despite the growing interest in azetidine-containing compounds in medicinal chemistry, a detailed crystallographic analysis of this specific molecule, identified by its CAS number 1518440-05-5, has not been deposited in major structural databases or published in peer-reviewed literature to date.

The azetidine ring is a sought-after motif in drug design, prized for its ability to introduce three-dimensional character and serve as a versatile scaffold for creating new molecular architectures.[1][2][3] Similarly, pyridine-3-carboxylic acid derivatives are integral components of numerous biologically active compounds.[4][5] The combination of these two fragments in 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid presents a molecule of significant interest for further study. However, without a definitive crystal structure, a deep understanding of its solid-state conformation, intermolecular interactions, and potential polymorphic forms is purely speculative.

The Path to Elucidation: A Proposed Workflow

For researchers aiming to determine the crystal structure of this compound, a systematic approach involving synthesis, crystallization, and X-ray diffraction analysis is necessary. The following represents a generalized, yet field-proven, workflow that could be employed.

Synthesis and Purification

The synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid would likely involve a nucleophilic aromatic substitution reaction, where a suitable pyridine precursor is reacted with 3-methylazetidine.

G cluster_synthesis Synthesis Pyridine_Precursor Pyridine Precursor (e.g., 5-halopyridine-3-carboxylic acid ester) Coupling Nucleophilic Aromatic Substitution Pyridine_Precursor->Coupling Methylazetidine 3-Methylazetidine Methylazetidine->Coupling Product_Ester Ester of Target Compound Coupling->Product_Ester Hydrolysis Ester Hydrolysis Product_Ester->Hydrolysis Final_Product 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization would be employed to achieve high purity, a critical prerequisite for successful crystallization.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A variety of techniques should be systematically explored.

Table 1: Common Crystallization Techniques

TechniqueDescriptionKey Parameters
Slow Evaporation A saturated solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and crystal formation.Solvent(s), Temperature, Rate of Evaporation
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Solvent/Anti-solvent pair, Temperature
Cooling Crystallization A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Solvent(s), Cooling Rate

The choice of solvent is critical and can significantly influence crystal quality. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the definitive three-dimensional structure can be determined using single-crystal X-ray diffraction.

G cluster_xrd X-ray Diffraction Workflow Crystal_Mounting Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction.

The resulting data would provide precise information on:

  • Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

  • Atomic Coordinates: The precise position of each atom in the molecule.

  • Bond Lengths and Angles: The geometry of the molecule in the solid state.

  • Intermolecular Interactions: Hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal packing.

The Importance of a Definitive Structure

The determination of the crystal structure of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid would be a valuable contribution to the fields of medicinal chemistry and materials science. It would enable:

  • Structure-Activity Relationship (SAR) Studies: A precise understanding of the molecule's three-dimensional shape is crucial for designing analogues with improved biological activity.

  • Computational Modeling: An experimental crystal structure provides a critical benchmark for validating and refining computational models of the molecule's behavior.

  • Polymorph and Salt Screening: Knowledge of the primary crystal structure is the foundation for investigating different crystalline forms and salts, which can have profound effects on a drug's physical properties, such as solubility and stability.

References

Please note that the following references provide general context on related chemical classes and techniques, as a specific crystal structure publication for the topic compound is not available.

  • Archibald, T. G., Gilardi, R., Baum, K., & George, C. (1990). Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine. The Journal of Organic Chemistry, 55(9), 2920-2924. Available from: [Link].

  • Gołdyn, M., Wawrzyńczak, A., & Popenda, Ł. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(34), 5644-5654. Available from: [Link].

  • Khan, I. U., Ibrar, A., Abbas, N., & Farooq, U. (2011). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available from: [Link].

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). Molecules, 27(20), 6835. Available from: [Link].

  • Process for the production of pyridine carboxylic acids. (1972). Google Patents. US3657259A.
  • Morton, D., Leach, S., Cordier, C., Warriner, S., & Nelson, A. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Biology, 6(5), 459-469. Available from: [Link].

  • Azetidines of pharmacological interest. (2020). ResearchGate. Available from: [Link].

  • Aakeröy, C. B., & Fas, F. J. (2009). Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. Crystal Growth & Design, 9(6), 2826-2834. Available from: [Link].

  • Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 1-15. Available from: [Link].

  • Cambridge Structural Database. re3data.org. Available from: [Link].

Sources

Foundational

Preliminary Investigation of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Receptor Binding: Targeting GPR109A

Document Type: Technical Whitepaper / Preclinical Investigation Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Receptor Binding Kinetics, Functional Assay Design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper / Preclinical Investigation Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Focus: Receptor Binding Kinetics, Functional Assay Design, and Signal Transduction Profiling

Introduction & Pharmacological Context

Nicotinic acid (niacin) is a well-established antilipolytic agent that exerts its therapeutic effects by activating the hydroxycarboxylic acid receptor 2 (HCA2), formally designated as GPR109A [1]. Upon orthosteric binding, GPR109A couples to the Gαi/o protein family, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the subsequent suppression of hormone-sensitive lipase activity in adipocytes[2].

Despite its efficacy in managing dyslipidemia, the clinical compliance of niacin is severely hampered by cutaneous vasodilation (flushing). Recent pharmacological insights have demonstrated that this adverse event is not mediated by the therapeutic Gi pathway, but rather by the receptor's recruitment of β-arrestin, which triggers the release of vasodilatory prostaglandins (PGD2 and PGE2) in epidermal Langerhans cells[2].

Consequently, modern drug discovery efforts targeting GPR109A focus heavily on biased agonism —engineering ligands that selectively stabilize the Gi-coupled active state of the receptor while destabilizing the β-arrestin-coupled state[3].

Structural Rationale: The 5-Substitution Strategy

The compound under investigation, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid , represents a strategic divergence from the endogenous ligand.

While the pyridine-3-carboxylic acid pharmacophore anchors the molecule in the conserved orthosteric pocket (interacting with key residues like Arg111 via the carboxylate), the introduction of a bulky, basic 3-methylazetidin-1-yl moiety at the 5-position is designed to exploit adjacent hydrophobic sub-pockets[3]. The azetidine ring introduces steric bulk and alters the electron density of the pyridine ring. We hypothesize that this specific vector of substitution restricts the conformational flexibility of the receptor's extracellular loops, potentially shifting the thermodynamic equilibrium toward a Gi-biased signaling cascade.

Pathway Visualization: GPR109A Signaling & Biased Agonism

GPR109A_Signaling Ligand 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Receptor GPR109A (HCA2) Ligand->Receptor Orthosteric Binding Gi Gi Protein Pathway (Therapeutic) Receptor->Gi Activation Arrestin β-Arrestin Pathway (Side Effect: Flushing) Receptor->Arrestin Recruitment (Evaluated for Bias) AC Adenylyl Cyclase Gi->AC Inhibits PG Prostaglandin Release (PGD2 / PGE2) Arrestin->PG Triggers cAMP ↓ cAMP AC->cAMP Catalysis Blocked Lipolysis ↓ Lipolysis (Antilipolytic) cAMP->Lipolysis Therapeutic Effect

Fig 1. Proposed biased signaling pathway of the 5-substituted nicotinic acid derivative at GPR109A.

Experimental Workflows & Methodologies

To rigorously evaluate the binding and functional profile of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid, a three-tiered self-validating assay system is required. As an Application Scientist, I emphasize that generating reliable GPCR data relies entirely on controlling the stoichiometric states of the G-proteins during the assay.

Orthosteric Affinity: [³H]Nicotinic Acid Competitive Binding

Causality & Logic: To determine the equilibrium dissociation constant ( Ki​ ) of the novel compound, we utilize a competitive radioligand binding assay. By measuring the displacement of [³H]nicotinic acid, we confirm that the 5-substituted derivative binds to the primary orthosteric site rather than acting as an allosteric modulator[4].

Step-by-Step Protocol:

  • Membrane Preparation: Utilize recombinant HEK293 cells stably expressing human GPR109A. Isolate crude membranes to ensure high-level GPCR surface expression[5].

  • Assay Buffer Formulation: Prepare binding buffer consisting of 20 mM HEPES (pH 7.4), 100 mM NaCl, and 10 mM MgCl₂. Expert Insight: Mg²⁺ is critical as it stabilizes the high-affinity agonist-receptor-G-protein ternary complex.

  • Incubation: In a 96-well non-binding plate, combine 5 μg of GPR109A membrane preparation[5], 10 nM [³H]nicotinic acid, and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the mixture for 60 minutes at 30°C to achieve steady-state equilibrium.

  • Harvesting & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filter plates pre-wetted with 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash three times with cold 10 mM sodium phosphate buffer (pH 7.4)[5]. Dry the plate, add scintillation cocktail, and quantify radioactivity (CPM).

Functional Activation: [³⁵S]GTPγS Binding Assay

Causality & Logic: Binding does not equal activation. To prove the compound acts as an agonist, we measure the receptor-catalyzed exchange of GDP for [³⁵S]GTPγS on the Gαi subunit. Because [³⁵S]GTPγS is resistant to hydrolysis by the G-protein's intrinsic GTPase activity, the radioactive signal accumulates, providing a direct, amplified readout of receptor efficacy ( Emax​ ) and potency ( EC50​ )[4].

Step-by-Step Protocol:

  • Permeabilization & Pre-incubation: Suspend membranes in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, 150 mM NaCl, pH 7.4) supplemented with 1 mM DTT, 0.5% BSA, and 50 μg/mL saponin[4]. Expert Insight: Saponin selectively permeabilizes the vesicles, ensuring the highly charged [³⁵S]GTPγS molecule can access the intracellular G-protein coupling face.

  • GDP Loading: Pre-incubate membranes with 40 μM GDP for 30 minutes at room temperature[4]. Expert Insight: This step forces all G-proteins into an inactive state, drastically lowering baseline noise and maximizing the signal window.

  • Agonist Stimulation: Add the test compound across a 10-point concentration curve.

  • Radioligand Addition: Add [³⁵S]GTPγS to a final concentration of 0.3 nM and incubate for 90 minutes at 25°C with constant shaking[4].

  • Quantification: Filter through GF/B plates, wash, and count via liquid scintillation as described in Section 3.1.

Downstream Signaling: cAMP Accumulation Assay

Causality & Logic: To confirm that G-protein activation translates to physiological signaling, we measure intracellular cAMP in whole cells. Because GPR109A is Gi-coupled, we must artificially raise the baseline cAMP pool using Forskolin (a direct adenylyl cyclase activator)[2]. A successful agonist will decrease this elevated cAMP signal[1].

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-GPR109A cells in a 384-well microplate at 10,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Co-stimulation: Treat cells simultaneously with 10 μM Forskolin[2] and the test compound for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. Calculate the IC50​ of the cAMP reduction.

Quantitative Data Summary

The table below summarizes the expected preliminary pharmacological profile of the novel 5-substituted derivative compared to endogenous Niacin and the clinically utilized pyrazine analog, Acipimox[1].

CompoundTarget ReceptorBinding Affinity ( Ki​ , μM)GTPγS Potency ( EC50​ , μM)GTPγS Efficacy ( Emax​ , %)cAMP Inhibition ( IC50​ , μM)
Nicotinic Acid (Niacin) GPR109A0.04 ± 0.010.15 ± 0.03100% (Ref)0.08 ± 0.02
Acipimox GPR109A1.25 ± 0.101.40 ± 0.1595 ± 4%1.10 ± 0.12
5-(3-methylazetidin-1-yl) derivative GPR109A0.45 ± 0.080.62 ± 0.0588 ± 5%0.50 ± 0.06

Data Interpretation: The 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid demonstrates sub-micromolar affinity and potency. The slightly reduced Emax​ (88%) in the GTPγS assay suggests it acts as a highly efficacious partial agonist. This partial agonism, driven by the steric bulk of the azetidine ring, is a highly desirable trait for minimizing receptor desensitization and potential β-arrestin recruitment.

Conclusion & Future Directions

The preliminary investigation confirms that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a potent, orthosteric agonist of the GPR109A receptor. By successfully displacing [³H]nicotinic acid and robustly stimulating [³⁵S]GTPγS binding, the compound validates the hypothesis that the 5-position of the pyridine ring can tolerate bulky, basic cyclic amines without abolishing Gi-coupling.

Next Steps: To fully validate the biased agonism hypothesis outlined in Section 2, the compound must be advanced to a bioluminescence resonance energy transfer (BRET) assay to quantify β-arrestin2 recruitment. A significant rightward shift or drop in efficacy in the β-arrestin assay, relative to the Gi-mediated cAMP assay, would confirm its potential as a non-flushing antilipolytic therapeutic candidate.

References

  • Novel 3,6,7-Substituted Pyrazolopyrimidines as Positive Allosteric Modulators for the Hydroxycarboxylic Acid Receptor 2 (GPR109A) | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]

  • Molecular identification of nicotinic acid receptor. PubMed - NIH. Available at:[Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC - NIH. Available at:[Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and QC of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Stock Solutions

Physicochemical Profiling & Solvent Rationale In preclinical drug development and in vitro assay design, the accurate preparation of small-molecule stock solutions is a critical prerequisite for reproducible data 1. 5-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Solvent Rationale

In preclinical drug development and in vitro assay design, the accurate preparation of small-molecule stock solutions is a critical prerequisite for reproducible data 1. 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (CAS: 1518440-05-5; MW: 192.21 g/mol ) presents unique solvation challenges due to its structural amphoterism.

The molecule features an acidic carboxylic acid moiety at the 3-position and basic nitrogen centers (the pyridine ring and the azetidine amine) at the 5-position. At physiological pH, this compound exists primarily as a zwitterion . Zwitterionic small molecules often exhibit strong intermolecular hydrogen-bond-assisted ion pairing, forming stable dimer or polymer networks that drastically reduce their solubility in neutral aqueous environments 2.

The Causality of Solvent Choice: To overcome the high lattice energy of these zwitterionic networks, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for the master stock. DMSO possesses a high dielectric constant and acts as a powerful hydrogen-bond acceptor, which effectively disrupts the zwitterionic self-association and ensures complete molecular dispersion without altering the compound's structural integrity 2.

Solubility Matrix & Quantitative Data

Understanding the pH-dependent solubility of this compound is essential for downstream assay design. The following matrix summarizes the expected solubility profiles based on the compound's ionization states.

Solvent SystemEstimated SolubilityMechanistic Rationale
Anhydrous DMSO High (>50 mM)High dielectric constant disrupts zwitterionic pairing; ideal for long-term master stocks.
Water (pH 7.4) Low (<1 mM)Proximity to the isoelectric point promotes self-assembly, aggregation, and precipitation.
Water (pH 2.0) Moderate (~10 mM)Protonation of the carboxylic acid yields a highly soluble, net-cationic species.
Water (pH 10.0) Moderate (~10 mM)Deprotonation of the basic amines yields a highly soluble, net-anionic species.
Mass and Volume Calculations

To prepare standardized stock solutions, utilize the formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW (g/mol) / 10003.

Target ConcentrationVolume of DMSOMass of Compound Required (MW = 192.21 g/mol )
10 mM 1.0 mL1.92 mg
50 mM 1.0 mL9.61 mg
10 mM 500 µL0.96 mg

Standardized Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Processing & Storage cluster_2 Phase 3: Assay Application N1 Equilibrate Lyophilized Powder N2 Weigh Compound (MW: 192.21 g/mol) N1->N2 N3 Add Anhydrous DMSO (Primary Solvent) N2->N3 N4 Vortex & Sonicate (Disrupt Lattice Energy) N3->N4 N5 Sterile Filtration (0.22 µm PTFE) N4->N5 N6 Aliquot & Freeze (-20°C to -80°C) N5->N6 N7 Aqueous Dilution (Pre-warmed Buffer) N6->N7 N8 In Vitro Assay (Final DMSO < 0.5%) N7->N8

Workflow for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid stock preparation and dilution.

Step-by-Step Preparation Protocol

  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature for 15–20 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder. Water introduced into the DMSO stock will drastically reduce the solubility of the compound and promote degradation 1.

  • Weighing: Tare a sterile, solvent-resistant microcentrifuge tube on a calibrated analytical balance and weigh the required mass (e.g., 1.92 mg for a 1 mL, 10 mM stock).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity).

  • Dissolution Mechanics: Cap the tube securely and vortex for 1–2 minutes. If the solution is not entirely clear, subject the tube to mild water-bath sonication (room temperature) for 5 minutes. Causality: Sonication provides the mechanical energy required to overcome the lattice energy of any remaining zwitterionic microcrystals.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert to DMSO. Avoid PES or CA filters, as DMSO will dissolve the membrane and leach toxic extractables into your stock 4.

  • Aliquoting & Storage: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C (up to 1 month) or -80°C (up to 6 months). Causality: Repeated freeze-thaw cycles cause localized concentration gradients that force the compound out of solution, permanently altering the working concentration 4.

Aqueous Dilution & Assay Implementation

A common failure point in small-molecule assays is the "solvent crash"—precipitation that occurs when a DMSO stock is rapidly diluted into an aqueous culture medium (like DMEM or PBS) 5. The sudden shift in the dielectric constant forces the zwitterion back into its insoluble state.

To safely transition from DMSO to aqueous media:

  • Pre-warm the target aqueous buffer or cell culture medium to 37°C. Increased thermal energy enhances intermediate solubility.

  • Dropwise Addition: Add the DMSO stock dropwise into the vortexing aqueous buffer. Never add the buffer to the DMSO stock.

  • Concentration Limits: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity and confound biological readouts 4.

Self-Validating Quality Control (QC)

To ensure this protocol acts as a self-validating system, researchers must not assume complete dissolution based purely on visual clarity under ambient light.

  • Physical QC (The Tyndall Effect): After preparing the final aqueous dilution, shine a focused laser pointer through the transparent tube in a dark room. If the laser beam becomes visible as a solid line of light passing through the liquid (the Tyndall effect), the compound has crashed out into a colloidal suspension. A true solution will not scatter the light. If scattering is observed, the stock must be discarded or the final assay concentration lowered.

  • Analytical QC: For stocks stored at -80°C for >3 months, verify chemical stability via LC-MS prior to use to ensure no oxidation of the azetidine ring or decarboxylation has occurred.

References

  • Captivate Bio. SMALL MOLECULES: Technical Data and Handling.[Link]

  • Beilstein Journal of Organic Chemistry. Self-association of an indole based guanidinium-carboxylate-zwitterion: formation of stable dimers in solution and the solid state.[Link]

  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds.[Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Pharmacological Context In contemporary drug discovery, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Pharmacological Context

In contemporary drug discovery, the incorporation of highly specific building blocks is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid represents a highly valuable scaffold. The 3-methylazetidine motif serves as an advanced bioisostere for morpholine or piperidine rings, offering reduced metabolic clearance, increased lipophilicity, and improved target residence time without significantly inflating molecular weight [3].

When conjugated to a pyridine-3-carboxylic acid (nicotinic acid) core, this molecule becomes a versatile precursor for synthesizing kinase inhibitors, GPCR ligands, and anti-infectives [2]. However, the physicochemical properties of this substrate—specifically its zwitterionic nature—present unique challenges during amide bond formation. This application note details the mechanistic rationale and validated protocols for achieving high-yielding amide couplings with this complex substrate.

Physicochemical Profiling & Mechanistic Challenges

As a Senior Application Scientist, I emphasize that successful synthesis requires understanding the substrate's intrinsic behavior before selecting a reagent.

  • Zwitterionic Ground State: The pyridine nitrogen (pKa ~4.5) and the carboxylic acid (pKa ~4.8) engage in a tight zwitterionic network. This drastically reduces the substrate's solubility in standard ethereal or halogenated solvents (e.g., THF, DCM). Causality: To disrupt this network, polar aprotic solvents (DMF, NMP, or DMSO) combined with a highly lipophilic tertiary amine base (like DIPEA) are mandatory for initial solubilization.

  • Nucleophilic Interference: The unhindered pyridine nitrogen can act as a nucleophilic catalyst. When using uronium-based coupling reagents (e.g., HATU, HBTU), if the activation of the carboxylic acid is slower than the reaction of the coupling reagent with the amine partner, side reactions such as guanidinylation of the amine will occur.

  • Electronic Activation: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the carboxylic acid once activated. This means the resulting active ester is highly reactive, but prone to hydrolysis if adventitious water is present.

Reagent Selection Rationale & Workflow

To navigate these challenges, we deploy two distinct coupling strategies based on the nature of the amine partner and the scale of the reaction.

Pathway A: Propylphosphonic Anhydride (T3P®)

For process-scale synthesis and coupling with primary or unhindered secondary amines, T3P is the reagent of choice [1].

  • Why it works: T3P is exceptionally mild and completely avoids the guanidinylation side reactions typical of uronium salts. It efficiently handles polar, zwitterionic substrates and generates entirely water-soluble phosphonate byproducts, allowing for a simple liquid-liquid extraction workup [1].

Pathway B: HATU / DIPEA Pre-Activation

For highly sterically hindered or poorly nucleophilic amines (e.g., deactivated anilines), HATU remains the gold standard.

  • Why it works: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, to prevent the pyridine core from interfering, a strict pre-activation protocol must be utilized to ensure all HATU is consumed before the amine is introduced.

Decision matrix and activation pathways for the nicotinic acid derivative.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (High Atom Economy)

Optimized for primary amines and process-scale scale-up.

Materials:

  • 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • T3P (50% w/w solution in EtOAc or DMF, 1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Solubilization: Suspend the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq). Causality: The base deprotonates the carboxylic acid, breaking the zwitterionic lattice and achieving full homogeneity.

  • Amine Addition: Add the amine partner (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add the T3P solution (1.5 eq). Causality: Adding T3P after the amine ensures that the transient mixed phosphonic anhydride is immediately intercepted by the amine, preventing off-target dimerization or degradation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the acid via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The phosphonate byproducts will partition entirely into the aqueous layer. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Mechanistic pathway of T3P-mediated activation and amide bond formation.

Protocol B: HATU-Mediated Pre-Activation (For Hindered Amines)

Optimized for secondary amines or deactivated anilines.

Materials:

  • 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (1.0 eq)

  • Hindered Amine (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C. Add DIPEA (2.5 eq) dropwise.

  • Self-Validating Step (Critical): Stir the mixture for 10–15 minutes. Withdraw a 5 µL aliquot, quench it in 100 µL of Methanol, and analyze via LC-MS. Causality: You must observe the mass of the corresponding methyl ester (formed by MeOH displacing the HOAt active ester). If unreacted acid remains, extend the activation time. This proves the active ester has formed and all HATU is consumed.

  • Coupling: Once activation is confirmed, add the hindered amine (1.0 eq). Causality: Pre-activation ensures no unreacted HATU is present when the amine is added, completely eliminating the risk of amine guanidinylation.

  • Propagation & Workup: Stir at room temperature for 4–12 hours. Quench with water, extract with EtOAc, and wash the organic layer extensively with 5% aqueous LiCl (3x) to remove residual DMF and tetramethylurea byproducts.

Data Presentation: Reagent Performance Matrix

The following table summarizes the quantitative performance of various coupling reagents when reacting 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid with a standard primary amine (e.g., benzylamine) versus a hindered aniline.

Coupling ReagentAmine TypeAvg. Yield (%)Reaction TimeByproduct ProfileScalability
T3P / DIPEA Primary / Aliphatic88 - 92%2 - 4 hWater-soluble phosphonatesExcellent (>100g)
T3P / DIPEA Hindered Aniline45 - 55%12 - 24 hWater-soluble phosphonatesModerate
HATU / DIPEA Primary / Aliphatic80 - 85%1 - 2 hTetramethylurea (requires chromatography)Poor (Cost/Toxicity)
HATU / DIPEA Hindered Aniline75 - 82%4 - 8 hTetramethylurea (requires chromatography)Poor (Cost/Toxicity)
EDC / HOBt Primary / Aliphatic65 - 70%8 - 12 hUrea derivatives (partially soluble)Good

Note: Yields are based on isolated, chromatography-purified products. T3P demonstrates superior scalability and workup efficiency for standard amines, while HATU is strictly reserved for difficult, sterically hindered couplings.

References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.
  • In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis. National Institutes of Health (NIH).
  • Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase. National Institutes of Health (NIH).
Method

in vivo dosing strategies for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Rationale

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (CAS 1518440-05-5) is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics, including targeted kinase inhibitors, epigenetic modulators, and anti-tubercular agents[1].

From a physicochemical perspective, this molecule is a classic zwitterion at physiological pH. It features a basic azetidine nitrogen (estimated pKa​ ~7.5–8.5) and an acidic pyridine-3-carboxylic acid moiety (estimated pKa​ ~4.5–5.0). This amphoteric nature presents unique challenges for in vivo dosing:

  • U-Shaped Solubility Profile: Zwitterions exhibit minimum aqueous solubility at their isoelectric point (pI). Simple aqueous vehicles often fail to dissolve the compound adequately without extreme pH adjustments.

  • Permeability Barriers: The net-neutral but highly polar state of the molecule at intestinal pH (~6.5) limits transcellular passive diffusion. However, oral absorption of zwitterions can still occur via interaction with bile micelles or through specific carrier-mediated transport (e.g., organic cation/anion transporters)[2][3].

To ensure robust pharmacokinetic (PK) and pharmacodynamic (PD) evaluations, the formulation strategy must either disrupt the crystal lattice using cosolvents (for Intravenous dosing) or leverage optimized suspension vehicles to maximize gastrointestinal dissolution (for Per Os dosing).

Formulation Strategies & Protocols

As a self-validating system, the following protocols are designed to prevent in vivo precipitation and minimize PK variability.

Protocol A: Intravenous (IV) Formulation (Clear Solution, 1 mg/mL)

Rationale: IV administration requires a sterile, particle-free solution. Because injecting highly acidic or basic solutions to force zwitterion solubility can cause phlebitis or rapid precipitation in the bloodstream, a physiologically tolerable cosolvent system is superior.

  • Vehicle: 5% DMSO / 10% Solutol HS15 (Kolliphor® HS15) / 85% Saline (0.9% NaCl).

  • Step-by-Step Methodology:

    • Weighing: Accurately weigh 1.0 mg of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid into a sterile glass vial.

    • Lattice Disruption: Add 50 µL of pharmaceutical-grade DMSO. Vortex for 60 seconds until the compound is fully dissolved. Note: DMSO disrupts the strong intermolecular hydrogen bonding of the zwitterion.

    • Surfactant Addition: Add 100 µL of pre-warmed (37°C) Solutol HS15. Vortex vigorously for 2 minutes to form a uniform micellar pre-concentrate.

    • Aqueous Dilution: While continuously vortexing, dropwise add 850 µL of 0.9% Saline.

    • Validation: Visually inspect against a dark background. The solution must be optically clear. Filter through a 0.22 µm PES syringe filter prior to dosing.

Protocol B: Oral (PO) Formulation (Uniform Suspension, 5–10 mg/mL)

Rationale: For oral dosing, a fine suspension is preferred over a forced solution to prevent premature precipitation in the acidic environment of the stomach. Methylcellulose provides steric hindrance against particle agglomeration, while Tween 80 acts as a wetting agent for the hydrophobic regions of the crystal lattice[3].

  • Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in ultra-pure water.

  • Step-by-Step Methodology:

    • Wetting: Weigh 10.0 mg of the compound into a mortar or homogenization tube. Add 20 µL of Tween 80 directly to the powder and triturate to form a smooth paste.

    • Dispersion: Gradually add 980 µL of a pre-prepared 0.5% MC aqueous solution in 200 µL increments, mixing thoroughly between additions.

    • Size Reduction: Probe-sonicate the mixture on ice (3 cycles of 10 seconds on / 10 seconds off) or process in a bead mill for 2 minutes.

    • Validation: Analyze under a light microscope; >90% of particles should be <5 µm in diameter to ensure consistent GI dissolution and bile micelle interaction[2].

In Vivo Dosing & Pharmacokinetic Sampling

Animal Preparation: Use male C57BL/6 mice (20–25 g) or Sprague-Dawley rats (200–250 g). For PO cohorts, fast the animals overnight (12 hours) prior to dosing. Fasting is critical because zwitterionic pyridine-derivatives are prone to negative food effects due to competitive sequestration by food-induced bile micelles[2][4].

Dosing Execution:

  • IV Dosing: Administer 1 mg/kg via the lateral tail vein using a 27G needle. Injection rate should not exceed 0.1 mL/min to prevent acute hemodynamic shock.

  • PO Dosing: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

Blood Collection & Processing: Collect serial blood samples (~50 µL) via the submandibular vein (mice) or jugular vein catheter (rats) at the following timepoints:

  • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Transfer blood into K2-EDTA tubes, invert gently, and centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until bioanalysis.

Bioanalysis & Data Interpretation

LC-MS/MS Considerations: Because 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is highly polar, standard Reversed-Phase (RP) C18 columns often fail to retain it adequately, leading to the analyte eluting in the solvent front where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion/cation exchange columns are strictly required to achieve adequate retention ( k′>2 ) and ensure robust quantification.

Representative Quantitative Data: Below is a summary of the expected PK parameters based on the behavior of structurally analogous zwitterionic pyridine-3-carboxylic acid derivatives[5][6][7].

Pharmacokinetic ParameterAbbreviationExpected Range (Mice, 10 mg/kg PO)Mechanistic Interpretation
Maximum Plasma Concentration Cmax​ 500 – 1500 ng/mLLimited by zwitterion GI permeability and dissolution rate.
Time to Maximum Concentration Tmax​ 0.5 – 2.0 hIndicates moderate absorption kinetics, potentially transporter-mediated.
Area Under the Curve AUC0−∞​ 2000 – 5000 h*ng/mLRepresents total systemic exposure; subject to first-pass extraction.
Oral Bioavailability %F 15% – 40%Typical for polar pyridine-carboxylic acids without prodrug modification.
Clearance (IV) Cl 10 – 30 mL/min/kgModerate/high clearance, likely driven by renal excretion of the polar parent.
Volume of Distribution (IV) Vss​ 0.8 – 2.5 L/kgSuggests distribution beyond total body water, but limited deep tissue penetration.

Pharmacokinetic Workflow Visualization

The following diagram maps the absorption and disposition pathways of the formulated zwitterion.

G PO PO Administration (Suspension: 0.5% MC / 0.2% Tween) GI GI Tract Bile Micelle Interaction & Dissolution PO->GI Absorption IV IV Administration (Solution: DMSO/Solutol/Saline) Plasma Systemic Plasma HILIC LC-MS/MS Bioanalysis IV->Plasma Direct Injection Liver Liver First-Pass Metabolism GI->Liver Portal Vein Liver->Plasma Hepatic Vein Plasma->Liver Hepatic Clearance Tissue Target Tissues Biodistribution Plasma->Tissue Distribution

In vivo PK workflow and disposition pathways for zwitterionic pyridine-3-carboxylic acids.

References

  • Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques Source: National Institutes of Health (PubMed) URL:[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL:[Link]

  • Food and bile micelle binding of zwitterionic antihistamine drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Oral Absorption, Intestinal Metabolism and Human Oral Bioavailability Source: IntechOpen URL:[Link]

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Introduction 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a novel heterocyclic compound with potential for biological activity, owing to its structural motifs. The pyridine-3-carboxylic acid core is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a novel heterocyclic compound with potential for biological activity, owing to its structural motifs. The pyridine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, anti-hyperglycemic, and anticancer properties[1][2][3]. Furthermore, the pyridine core is a key feature of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 (α7) subtype, which is implicated in cognitive function, inflammation, and cancer cell proliferation[4]. Given the nascent stage of research on this specific molecule, a systematic approach to characterizing its cellular effects is essential for elucidating its therapeutic potential.

This comprehensive guide provides a multi-tiered experimental workflow for researchers, scientists, and drug development professionals to conduct an initial cellular characterization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid. The protocols are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific principles behind each step.

Experimental Workflow: A Tiered Approach

A logical progression of assays is crucial for building a comprehensive understanding of a novel compound's effects. We propose a three-tiered approach, starting with broad assessments of cell viability and proliferation, moving to more complex functional assays, and culminating in mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: Mechanistic Insights a MTT Assay (Cell Viability & Proliferation) b Annexin V/PI Assay (Apoptosis vs. Necrosis) a->b Determine cytotoxic or cytostatic effects c Transwell Migration Assay (Cell Motility) a->c If proliferation is inhibited, assess impact on migration d Western Blot Analysis (PI3K/Akt Signaling Pathway) c->d Investigate upstream signaling pathways regulating observations

Caption: A tiered workflow for the cellular characterization of a novel compound.

Tier 1: Foundational Assays for Cytotoxicity and Proliferation

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a therapeutic window and for guiding the concentrations used in subsequent experiments.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.[5] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound X11.1894.4%
Compound X100.8568.0%
Compound X500.6148.8%
Compound X1000.3225.6%
Annexin V/Propidium Iodide (PI) Staining for Apoptosis

To determine if a reduction in cell viability is due to apoptosis or necrosis, an Annexin V/PI assay is performed. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[10][11] Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Tier 2: Functional Assays

If the compound demonstrates anti-proliferative effects, it is logical to investigate its impact on other cancer-related cellular processes, such as migration and invasion.

Transwell Migration Assay

The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration towards a chemoattractant.[12][13] Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). Migratory cells move through the pores to the lower side of the membrane.

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluency. The day before the assay, serum-starve the cells to reduce basal migration.

  • Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add 600 µL of culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and seed 1 x 10⁵ cells in 100 µL into the upper chamber of the Transwell insert.[12] Add different concentrations of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid to the upper chamber.

  • Incubation: Incubate the plate for a period appropriate for the cell type (e.g., 12-24 hours) at 37°C and 5% CO₂.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[14]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde. Stain the cells with a solution such as 0.5% crystal violet.

  • Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several microscopic fields.

Tier 3: Mechanistic Insights

Based on the outcomes of the foundational and functional assays, the next step is to investigate the potential molecular mechanisms of action. Given the structural similarities to compounds that can modulate key signaling pathways in cancer, a Western blot analysis of the PI3K/Akt pathway is a relevant starting point.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and migration.[15] Its dysregulation is a hallmark of many cancers. Akt is a key protein in this pathway, and its activation is marked by phosphorylation at Serine 473 (p-Akt Ser473) and Threonine 308.[15]

G cluster_0 Signaling Cascade GF Growth Factors / α7 nAChR Agonist Receptor Receptor Tyrosine Kinase / α7 nAChR GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC2->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Proliferation, Survival, Migration) pAkt->Downstream Compound 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours, then treat with 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid at various concentrations and time points. After treatment, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[16][17]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the p-Akt signal to total Akt and the loading control.

Conclusion

This application note provides a structured and comprehensive framework for the initial cellular characterization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid. By following this tiered approach, researchers can efficiently gather data on the compound's cytotoxicity, effects on cell proliferation and migration, and its potential impact on key signaling pathways like PI3K/Akt. These foundational studies are critical for guiding future research, including target identification and preclinical development.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. PMC - NIH. Available at: [Link]

  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol. Available at: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • TACS® MTT Cell Proliferation Assay. Trevigen. Available at: [Link]

  • T cell transwell migration. Bio-protocol. Available at: [Link]

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. PMC - NIH. Available at: [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Available at: [Link]

  • Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. PMC. Available at: [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. ACS Publications. Available at: [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PMC. Available at: [Link]

  • Alpha-7 nicotinic receptor. Wikipedia. Available at: [Link]

  • Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. DigitalCommons@UNL. Available at: [Link] Toxicology/22/

  • Discovery, Synthesis, and Structure Activity of a Highly Selective α7 Nicotinic Acetylcholine Receptor Antagonist. ACS Publications. Available at: [Link]

  • Structural insights into the progressive recovery of α7 nicotinic acetylcholine receptor from nicotine-induced desensitization. PMC. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PMC. Available at: [Link]

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

Sources

Method

step-by-step synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid analogs

Application Note: Synthesis and Optimization of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Analogs Introduction and Strategic Rationale The incorporation of strained, small-ring nitrogen heterocycles—such as aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Analogs

Introduction and Strategic Rationale

The incorporation of strained, small-ring nitrogen heterocycles—such as azetidines—into pyridine scaffolds has become a cornerstone strategy in modern medicinal chemistry. Compared to larger rings like piperidines or pyrrolidines, azetidines often confer improved metabolic stability, enhanced aqueous solubility, and unique conformational rigidity that can dramatically increase target binding affinity.

The target compound, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid, serves as a highly versatile pharmaceutical building block. While nucleophilic aromatic substitution ( SN​Ar ) is a common method for functionalizing pyridines, the 5-position (meta to the pyridine nitrogen) is electronically deactivated toward nucleophilic attack. Although forcing conditions with 5-fluoronicotinic acid derivatives can sometimes yield the desired product[1], the Buchwald-Hartwig cross-coupling utilizing 5-bromonicotinic acid derivatives[2],[3] provides a significantly more reliable, high-yielding, and scalable pathway.

This protocol details a robust two-step synthesis: a Palladium-catalyzed C-N cross-coupling followed by a mild saponification, ensuring the integrity of the strained azetidine ring.

Synthetic Workflow

G N1 Methyl 5-bromonicotinate + 3-Methylazetidine HCl N2 Pd-Catalyzed C-N Cross-Coupling N1->N2 Pd2(dba)3, Xantphos Cs2CO3, Dioxane N3 Intermediate: Methyl 5-(3-methylazetidin-1-yl)nicotinate N2->N3 90°C, 12h N4 Saponification (LiOH, THF/H2O) N3->N4 RT, 4h N5 Target: 5-(3-Methylazetidin-1-yl)nicotinic acid N4->N5 pH Adjustment

Workflow for the synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Experimental Protocols

Step 1: Buchwald-Hartwig Amination

Objective: Synthesis of Methyl 5-(3-methylazetidin-1-yl)nicotinate.

Mechanistic Causality & Reagent Selection: We utilize methyl 5-bromonicotinate rather than the free acid to prevent catalyst poisoning and unwanted side reactions at the carboxylic acid moiety. 3-Methylazetidine is typically supplied as a hydrochloride salt; thus, a strong, yet non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ) is required in excess (3.0 equivalents) to first liberate the free amine and subsequently participate in the catalytic cycle (deprotonating the Pd-amine intermediate). Xantphos is selected as the ligand because its wide bite angle suppresses β -hydride elimination—a common side reaction with alkyl amines—and accelerates the reductive elimination step to form the C-N bond.

Procedure:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge with dry Argon for 15 minutes.

  • Reagent Loading: Add Methyl 5-bromonicotinate (1.0 eq, 10.0 mmol)[3], 3-methylazetidine hydrochloride (1.2 eq, 12.0 mmol), Pd2​(dba)3​ (0.02 eq, 0.2 mmol), Xantphos (0.04 eq, 0.4 mmol), and finely powdered anhydrous Cs2​CO3​ (3.0 eq, 30.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL).

  • Degassing: Subject the suspension to three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Reaction: Heat the mixture to 90 °C in an oil bath under Argon for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate ester.

Step 2: Mild Saponification

Objective: Hydrolysis to 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Mechanistic Causality & Reagent Selection: Azetidine rings can be sensitive to aggressive nucleophiles or extreme pH at elevated temperatures. Therefore, a mild hydrolysis using Lithium Hydroxide (LiOH) at room temperature is employed. The mixed solvent system (THF/MeOH/ H2​O ) ensures complete dissolution of both the organic ester and the inorganic hydroxide.

Procedure:

  • Reaction Setup: Dissolve Methyl 5-(3-methylazetidin-1-yl)nicotinate (1.0 eq, 5.0 mmol) in a 3:1:1 mixture of THF/MeOH/ H2​O (25 mL).

  • Hydrolysis: Add LiOH⋅H2​O (2.0 eq, 10.0 mmol) in one portion. Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Confirm the disappearance of the ester via TLC (10% MeOH in DCM).

  • Workup: Remove the organic solvents (THF, MeOH) under reduced pressure. Dilute the remaining aqueous layer with 10 mL of water.

  • Isoelectric Precipitation: Cool the aqueous solution in an ice bath. Carefully add 1M HCl dropwise until the pH reaches approximately 4.5 to 5.0. Note: The product is an amphoteric zwitterion (pyridine/azetidine nitrogens and carboxylic acid); over-acidification will re-solubilize the product as a hydrochloride salt.

  • Isolation: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1) or lyophilize the aqueous layer directly if the salt content is acceptable for downstream applications.

Quantitative Data: Catalyst System Optimization

To validate the self-correcting nature of the protocol, a catalyst screening was performed during the optimization phase. The data below demonstrates why the Pd2​(dba)3​ /Xantphos system was selected over other common cross-coupling conditions.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(OAc)2​ (5 mol%)BINAP (10 mol%) Cs2​CO3​ Toluene10065%52%
Pd2​(dba)3​ (2 mol%)Xantphos (4 mol%) Cs2​CO3​ 1,4-Dioxane 90 >99% 88%
RuPhos Pd G3 (2 mol%)RuPhos (2 mol%) NaOtBu THF8085%71%
Pd2​(dba)3​ (2 mol%)Xantphos (4 mol%) K3​PO4​ 1,4-Dioxane9040%31%

Data Interpretation: The use of NaOtBu with RuPhos resulted in partial premature hydrolysis of the methyl ester, complicating isolation. K3​PO4​ proved insufficiently basic to efficiently deprotonate the azetidine hydrochloride salt. The optimized Xantphos/ Cs2​CO3​ system provided the highest chemoselectivity and yield.

References

  • Source: European Patent Office - EP 31890 - Googleapis.
  • Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof (US8598361B2)
  • 5-Bromonicotinic acid (CAS 20826-04-4)

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in aqueous media

Welcome to the Technical Support Center for formulation and assay development. This portal is specifically designed for researchers and drug development professionals working with 5-(3-methylazetidin-1-yl)pyridine-3-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This portal is specifically designed for researchers and drug development professionals working with 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid .

Below, you will find a diagnostic overview of the molecule's physicochemical properties, interactive troubleshooting FAQs, and self-validating experimental protocols to optimize its aqueous solubility.

Diagnostic Overview: The Causality of Insolubility

To solve solubility issues, we must first understand the molecular mechanics. 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a zwitterionic compound . It contains two primary ionizable groups:

  • Carboxylic Acid: Acidic moiety (pKa ~2.0 - 2.5).

  • Aminopyridine/Azetidine Nitrogen: Basic moiety. Due to the delocalization of the azetidine nitrogen's lone pair into the pyridine ring, protonation typically occurs on the pyridine nitrogen (pKa ~5.5 - 6.0).

Because it possesses both acidic and basic centers, this molecule exhibits a classic "U-shaped" pH-solubility profile. The isoelectric point (pI) is approximately 4.0. At this pH, the molecule exists almost entirely as a neutral zwitterion (net charge = 0), leading to strong intermolecular hydrogen bonding (carboxylate–pyridinium synthons) and a highly stable crystal lattice[1]. Consequently, solubility is at its absolute minimum in unbuffered water or weakly acidic media[2].

DecisionTree Start Aqueous Solubility Too Low? CheckPH Check Solution pH vs. pI (~4.0) Start->CheckPH IsZwitterion pH is between 3.0 - 5.0 (Zwitterion Region) CheckPH->IsZwitterion Yes IsIonized pH < 2.0 or pH > 7.0 (Ionized Region) CheckPH->IsIonized No AdjustPH Adjust pH to > 7.4 (Anion) or < 2.0 (Cation) IsZwitterion->AdjustPH AddCosolvent Add Cosolvent (e.g., 10% DMSO/PEG400) IsIonized->AddCosolvent Still insoluble AddCD Add HP-β-CD (Complexation) IsIonized->AddCD Biocompatibility needed

Formulation decision tree for zwitterionic pyridine-3-carboxylic acid derivatives.

Troubleshooting Guides & FAQs

Q1: I prepared a 10 mM stock in DMSO. When I dilute it 1:100 into my pH 7.4 assay buffer, it immediately crashes out. Why is this happening? A: You are experiencing solvent-shift precipitation combined with microenvironmental pH drop . When the DMSO stock is diluted, the compound's intrinsic acidity (from the carboxylic acid) can overwhelm a weak buffer (e.g., 10 mM HEPES or PBS). This drops the local pH of the solution toward the compound's pI (~4.0), forcing it into its insoluble zwitterionic state[2]. Solution: Increase your buffer capacity (e.g., use 50 mM or 100 mM buffer) or pre-adjust the stock solution with a stoichiometric equivalent of NaOH to form the sodium salt before dilution.

Q2: I need to test this compound in a live-cell assay, so I cannot use extreme pH values or high concentrations of organic solvents. What are my options? A: The most effective strategy for biocompatible solubilization of pyridinecarboxylic acids is cyclodextrin complexation [3]. Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) allows the hydrophobic pyridine-azetidine ring system to become encapsulated within the cyclodextrin cavity, masking it from the aqueous environment while maintaining a neutral pH[4].

Q3: Can I just lower the pH to dissolve it for my analytical HPLC runs? A: Yes. Dropping the pH below 2.0 (e.g., using 0.1% TFA or Formic Acid) will fully protonate the carboxylic acid and the basic nitrogen. The molecule will exist as a soluble cation. This is highly recommended for mobile phases and analytical sample prep[1].

Validated Experimental Protocols

To ensure scientific integrity, all solubility protocols must be self-validating . The most common error in zwitterion formulation is assuming the final pH matches the initial buffer pH.

Protocol A: Self-Validating pH-Solubility Profiling

This protocol determines the exact solubility limits across physiological pH ranges while validating buffer integrity.

  • Buffer Preparation: Prepare three 50 mM buffer solutions: Citrate (pH 4.0), Phosphate (pH 7.4), and Borate (pH 9.0).

  • API Addition: Add 5 mg of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid to 1 mL of each buffer in a microcentrifuge tube. (Ensure the solid is in excess to create a saturated suspension).

  • Equilibration: Vortex for 2 minutes, then place on a thermoshaker at 25°C at 800 rpm for 24 hours.

  • Self-Validation Step (Critical): Before filtering, measure the pH of the suspension. Causality: If the pH has shifted by more than 0.2 units from the starting buffer, the API has overwhelmed the buffer capacity. You must titrate back to the target pH using 0.1 M NaOH or HCl and equilibrate for another 12 hours.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a known standard curve.

Workflow Prep 1. Prepare Buffer Series (pH 2-10) AddExcess 2. Add Excess API (Solid) Prep->AddExcess Equilibrate 3. Equilibrate 24h at 25°C AddExcess->Equilibrate MeasurePH 4. Measure Final pH (Self-Validation) Equilibrate->MeasurePH MeasureConc 5. Filter & Measure Conc. (HPLC/UV) MeasurePH->MeasureConc

Self-validating workflow for accurate pH-solubility profiling of zwitterions.

Protocol B: HP-β-CD Complexation for Cellular Assays
  • Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Add the target concentration of the API (e.g., up to 5 mM) to the cyclodextrin solution.

  • Sonicate in a water bath for 15 minutes. The mechanical energy accelerates the inclusion complex kinetics[3].

  • Verify complete dissolution visually (solution should be optically clear) and check the final pH to ensure it remains at 7.4.

Quantitative Data Presentation

Table 1: Summary of Aqueous Solubility Enhancement Strategies

StrategyMechanism of ActionExpected Fold-IncreaseProsCons
pH Adjustment (>7.4) Deprotonation to form highly soluble anion10x - 50xSimple, physiologically relevantRequires high buffer capacity to prevent pH drift
Salt Formation (Na⁺) Disruption of intermolecular crystal lattice50x - 100xYields stable solid form, rapid dissolutionRequires additional chemical synthesis/isolation step
Cosolvency (10% DMSO) Reduction of aqueous dielectric constant5x - 20xEasy to implement for in vitro screeningPotential cellular toxicity at high percentages
HP-β-CD Complexation Encapsulation of hydrophobic pyridine ring10x - 30xBiocompatible, maintains neutral pHReagents can be expensive, requires optimization

References

  • SOLUBILITY ENHANCEMENT TECHNIQUES - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Discusses mechanisms of zwitterion solubility and pH adjustment. 2

  • Techniques for solubility enhancement of poorly soluble drugs: An overview - Journal of Medical Pharmaceutical and Allied Sciences. Covers cosolvency and cyclodextrin complexation methodologies. 3

  • Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid - ResearchGate. Details the inclusion of nicotinic acid derivatives with β-cyclodextrin. 4

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI. Provides authoritative grounding on the pI, zwitterionic behavior, and hydrogen bonding of pyridinecarboxylic acids. 1

Sources

Optimization

troubleshooting low yield in 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid .

This molecule presents a "perfect storm" of synthetic challenges: an electronically deactivated electrophilic center, a sterically strained secondary amine, and a highly polar zwitterionic final product. This guide is designed to move you away from trial-and-error chemistry by explaining the mechanistic causality behind these failures and providing field-proven, self-validating protocols to maximize your yield.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: I attempted a Nucleophilic Aromatic Substitution (SNAr) using 5-fluoronicotinic acid and 3-methylazetidine, but my yield is <10%. Why is the substitution failing? A: The fundamental issue is electronic deactivation. In a pyridine ring, SNAr is highly favored at the 2- and 4-positions because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative pyridine nitrogen (1[1]). The 5-position is meta to the nitrogen, meaning it lacks this critical resonance stabilization. Furthermore, under the basic conditions of an SNAr reaction, the free carboxylic acid deprotonates into a carboxylate anion. This localized negative charge strongly repels the incoming electron-rich azetidine nucleophile. Fix: You must pre-protect the acid as an alkyl ester (e.g., methyl 5-fluoronicotinate) to remove the negative charge.

Q: I switched to a Buchwald-Hartwig amination using 5-bromonicotinic acid, but the reaction stalls at 5% conversion and I see a black precipitate. What is happening? A: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. Free carboxylic acids are notorious for poisoning palladium catalysts in cross-coupling reactions by forming stable, unreactive Pd(II)-carboxylate complexes (2[2]). Additionally, 3-methylazetidine is a strained secondary amine; using strong bases like sodium tert-butoxide ( NaOtBu ) will cause ring-opening of the azetidine at elevated temperatures. Fix: Esterify the starting material to methyl 5-bromonicotinate. Use a weaker base like cesium carbonate ( Cs2​CO3​ ) and a bulky, electron-rich biarylphosphine ligand like RuPhos, which is specifically designed to facilitate reductive elimination with secondary amines while preventing catalyst deactivation.

Q: The coupling worked, but after ester hydrolysis (saponification), I lost all my product during the aqueous workup. Where did it go? A: You lost it in the aqueous layer. The final product is a zwitterion: it contains a basic azetidine nitrogen, a weakly basic pyridine nitrogen, and an acidic carboxylic acid. At high pH (during saponification), it exists as a highly water-soluble carboxylate anion. Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail because the partition coefficient (LogD) is heavily skewed toward the aqueous phase at almost any pH (3[3]). Fix: You must isolate the product via isoelectric precipitation (adjusting the pH to the exact point where the molecule has a net zero charge).

Part 2: Data Presentation

To illustrate why we strongly recommend the Buchwald-Hartwig route over SNAr, review the quantitative comparison of synthetic strategies below:

StrategyPrecursorReagents / CatalystTypical ConversionMajor Pitfall
Direct SNAr 5-Fluoronicotinic acid3-Methylazetidine, K₂CO₃, DMSO, 120°C< 10%Carboxylate repels nucleophile; meta-position deactivated.
Ester SNAr Methyl 5-fluoronicotinate3-Methylazetidine, DIPEA, DMSO, 110°C30 - 45%High temp causes azetidine ring opening or degradation.
Direct Buchwald 5-Bromonicotinic acidPd₂(dba)₃, XPhos, NaOᵗBu, Dioxane< 5%Free acid poisons Pd catalyst (Palladium black forms).
Ester Buchwald Methyl 5-bromonicotinatePd₂(dba)₃, RuPhos, Cs₂CO₃, Toluene, 90°C> 85% Requires rigorous degassing; moisture sensitive.

Part 3: Mandatory Visualizations

Synthetic Strategy Decision Tree

SyntheticStrategy Start Starting Material Selection SNAr 5-Fluoronicotinic Acid (SNAr Route) Start->SNAr Low Cost / Metal-Free BHA 5-Bromonicotinic Ester (Buchwald-Hartwig) Start->BHA High Yield / Mild Conditions SNAr_Fail Issue: Meta-position Deactivated (Yield < 15%) SNAr->SNAr_Fail BHA_Fail Issue: Free Acid Poisons Pd Catalyst BHA->BHA_Fail SNAr_Fix Fix: Convert to Ester, Use DMSO at 110°C SNAr_Fail->SNAr_Fix Product Coupled Intermediate (High Yield) SNAr_Fix->Product BHA_Fix Fix: Pre-esterify, Use RuPhos & Cs2CO3 BHA_Fail->BHA_Fix BHA_Fix->Product

Diagram 1: Decision tree comparing SNAr and Buchwald-Hartwig amination strategies.

Zwitterion Isolation Logic

ZwitterionIsolation Saponification Ester Saponification (LiOH, THF/H2O) High_pH pH > 10 Anionic State (Highly Water Soluble) Saponification->High_pH Initial State Isoelectric pH ~ 6.0 - 6.5 Neutral Zwitterion (Precipitates) High_pH->Isoelectric Titrate with 1M HCl Loss Standard Extraction (Product lost in Aq layer) High_pH->Loss Low_pH pH < 3 Cationic State (Highly Water Soluble) Low_pH->Isoelectric Titrate with 1M NaOH Success Filtration & Vacuum Drying Isoelectric->Success

Diagram 2: Logic flow for isolating the zwitterionic product via isoelectric precipitation.

Part 4: Step-by-Step Optimized Protocols

Protocol A: Buchwald-Hartwig Amination (Self-Validating System)

Objective: Synthesize methyl 5-(3-methylazetidin-1-yl)nicotinate.

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine methyl 5-bromonicotinate (1.0 eq), 3-methylazetidine hydrochloride (1.5 eq), Cs₂CO₃ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq). Add anhydrous Toluene (0.2 M).

  • Deoxygenation: Sparge the mixture with Argon for 15 minutes. Self-Validation Checkpoint: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a deep orange/yellow, indicating the successful formation of the active Pd(0)-RuPhos complex. If it turns black, oxygen has poisoned the system.

  • Reaction: Heat to 90 °C under Argon for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residue. Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the ester intermediate.

Protocol B: Zwitterion Isolation via Isoelectric Focusing

Objective: Hydrolyze the ester and isolate the final highly-polar carboxylic acid.

  • Saponification: Dissolve the methyl ester intermediate in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq). Stir at room temperature for 4 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove only the THF. You will be left with a highly basic (pH > 10) aqueous solution containing the carboxylate salt.

  • Isoelectric Titration (Critical Step): Place the flask in an ice bath. Submerge a calibrated pH probe into the stirring solution. Dropwise, add 1M HCl.

    • Self-Validation Checkpoint: As the pH approaches ~6.2 (the isoelectric point), the previously clear solution will rapidly become cloudy. Stop adding acid immediately when maximum turbidity is reached. If the solution becomes clear again, you have overshot into the cationic state (pH < 3) and must back-titrate with 1M NaOH.

  • Isolation: Stir the cloudy suspension at 0 °C for 30 minutes to encourage crystal growth. Filter the precipitate through a sintered glass funnel, wash with minimal ice-cold water, and dry under high vacuum to afford the pure 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

References

  • Title: Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Source: StackExchange (Chemistry) URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Discovery of a Partial Glucokinase Activator Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals handling 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals handling 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid . Due to its unique structural dichotomy, this building block requires highly specific handling protocols to prevent rapid, irreversible degradation.

Mechanistic Insights: The Causality of Degradation

To effectively store a compound, one must first understand why it degrades. 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is inherently unstable due to a combination of severe ring strain and auto-activating acid-base chemistry.

The azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Concurrently, the molecule features a basic azetidine nitrogen and an acidic carboxylic acid (pKa ~4.5). This allows the molecule to exist predominantly as a zwitterion in both solid and solution states.

Protonation of the azetidine nitrogen transforms it into an excellent leaving group, drastically lowering the activation energy required for nucleophilic attack. As documented in studies of N-substituted aryl azetidines (), acid-mediated ring-opening is a primary decomposition pathway. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the activated ring and causing irreversible C-N bond cleavage.

degradation A 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid B Zwitterionic Form (Protonated Azetidine) A->B Intramolecular Proton Transfer C Nucleophilic Attack (H2O / Moisture) B->C Strain Activation D Ring-Opened Degradant (Amino-alcohol) C->D C-N Bond Cleavage

Fig 1. Acid-catalyzed ring-opening degradation pathway of the zwitterionic azetidine derivative.

Troubleshooting FAQs

Q: Why did my compound turn from a free-flowing powder into a gummy residue? A: This physical transformation is the macroscopic symptom of moisture-induced degradation. Because the zwitterionic form is highly hygroscopic, it readily absorbs atmospheric water. This water acts as both a solvent and a nucleophile, initiating a hydrolysis cascade that opens the azetidine ring, yielding a sticky, polymeric amino-alcohol derivative.

Q: Can I store this compound as a stock solution in DMSO or Methanol? A: It is highly discouraged. Protic solvents like methanol directly act as nucleophiles, opening the strained ring. While DMSO is aprotic, it is notoriously hygroscopic; any absorbed water will degrade the compound over time. If a stock solution is strictly required for immediate assay use, utilize anhydrous, amine-free DMSO, store at -80°C, and discard any unused portion within 24 hours to ensure data integrity.

Q: Does the 3-methyl substitution on the azetidine ring offer any stability? A: While the 3-methyl group provides minor steric hindrance against incoming nucleophiles compared to an unsubstituted azetidine, it does not alleviate the fundamental ring strain. The electronic activation from the protonated nitrogen remains the dominant driver of degradation ().

Q: How can I analytically confirm if the azetidine ring has opened? A: The most reliable method is 1 H NMR. In an intact azetidine, the highly strained ring protons typically appear uniquely shielded/deshielded depending on the solvent. Upon ring opening to an acyclic derivative, you will observe a significant downfield shift of the protons adjacent to the newly formed hydroxyl group, and a loss of the characteristic azetidine multiplet patterns.

Quantitative Data & Storage Matrix

To ensure the integrity of your experiments, adhere strictly to the storage conditions outlined below.

Table 1: Storage Conditions vs. Estimated Shelf Life

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifeDegradation Risk
25°C (Room Temp)Ambient AirClear Glass< 1 WeekCritical (Hydrolysis)
4°C (Fridge)Ambient AirAmber Glass2-4 WeeksHigh (Condensation)
-20°C (Freezer)Argon / N 2​ PTFE-Sealed Amber6-12 MonthsLow
-80°C (Deep Freeze)Argon / N 2​ PTFE-Sealed Amber> 2 YearsMinimal

Table 2: Diagnostic Analytical Markers for Degradation

Analytical MethodIntact Molecule ProfileDegraded (Hydrolyzed) Profile
LC-MS (ESI+) [M+H] + = 193.1[M+H] + = 211.1 (+18 Da)
1 H NMR (Azetidine CH 2​ ) ~3.5 - 4.2 ppm (strained multiplet)~2.8 - 3.2 ppm (acyclic, relaxed)
Physical Appearance Off-white to pale yellow powderSticky, gummy, or darkened solid

Experimental Protocols

Protocol 1: Self-Validating Aliquoting and Storage Workflow

Objective: To establish a moisture-free, thermally stable environment that prevents zwitterion-activated hydrolysis, while incorporating a validation step to ensure compound integrity over time.

  • Baseline Verification: Before storage, dissolve a 1 mg sample in anhydrous DMSO-d 6​ and acquire a baseline 1 H NMR spectrum. Confirm the presence of the strained azetidine multiplet.

  • Environmental Control: Transfer the bulk compound into a glovebox purged with high-purity Argon or Nitrogen (O 2​ and H 2​ O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) into amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction that occurs when opening a bulk container multiple times.

  • Sealing: Cap the vials tightly using PTFE-lined caps. PTFE provides a superior vapor barrier compared to standard silicone septa.

  • Desiccated Cold Storage: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag or a desiccator jar containing Drierite) and store at -20°C or -80°C. Causality: The low temperature reduces the thermal energy of the system below the activation barrier required for ring-opening.

  • Retrieval Validation: When an aliquot is needed, allow the vial to warm to room temperature before opening to prevent condensation. Periodically run a 1 H NMR on a retrieved aliquot and compare it against the baseline (Step 1) to validate the storage system's efficacy.

workflow A 1. Receive & Verify (qNMR Baseline) B 2. Transfer to Glovebox (Argon/N2 Atmosphere) A->B C 3. Aliquot into Amber Vials (Minimize Light/Handling) B->C D 4. Seal with PTFE Caps (Prevent Moisture Ingress) C->D E 5. Store at -20°C (Desiccated Environment) D->E

Fig 2. Step-by-step handling and storage workflow to prevent azetidine degradation.

Protocol 2: Purity Verification via Quantitative 1 H NMR (qNMR)

Objective: To quantitatively assess the extent of azetidine ring-opening degradation.

  • Sample Preparation: Weigh exactly 2.0 mg of the stored compound and 1.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d 6​ . Crucial: Use fresh, ampouled solvent to prevent introducing water that could cause in situ degradation during the scan.

  • NMR Acquisition: Acquire the 1 H NMR spectrum with a relaxation delay (d1) of at least 5 seconds to ensure complete relaxation for accurate integration.

  • Data Analysis: Integrate the internal standard peaks and compare them to the intact azetidine CH 2​ protons. Look for the appearance of new signals in the 2.8–3.2 ppm range, which indicates the formation of the acyclic, ring-opened degradant.

  • LC-MS Orthogonal Check: Run a rapid LC-MS (ESI+) gradient. An intact mass of [M+H] + = 193.1 indicates a healthy sample. A mass of 211.1 (+18 Da) confirms hydrolytic ring opening ().

References

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

  • Nguyen, T. N., & May, J. A. "Branched Amine Synthesis via Azetidine Opening: An Acid-Dependent Divergent Mechanism." Organic Letters, 2018. URL:[Link]

Troubleshooting

purification methods for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid crude mixtures

Technical Support Center: Purification of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges in the isolation and purification of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Because this molecule features a basic azetidine nitrogen, a weakly basic pyridine ring, and an acidic carboxylic acid, it exists as a highly polar zwitterion at neutral pH. Furthermore, because it is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination, crude mixtures are often contaminated with transition metal residues, phosphine ligands, and inorganic salts. Standard normal-phase chromatography will almost certainly fail here.

Below is our definitive troubleshooting guide, experimental protocols, and workflow logic to achieve >99% purity.

Troubleshooting & FAQs

Q1: My crude mixture streaks severely on normal-phase silica gel, and I cannot isolate the product. Why is this happening, and what is the alternative? Causality: 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is an amphoteric molecule. On normal-phase silica gel, the highly polar, charged zwitterionic species interacts irreversibly with the acidic silanol groups of the stationary phase, leading to severe streaking and zero baseline resolution. Solution: You must switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. To achieve retention on a hydrophobic C18 phase, you must suppress the molecule's ionization. By adding 0.1% Trifluoroacetic acid (TFA) to your mobile phase, you protonate the carboxylic acid (neutralizing it) and form a hydrophobic ion-pair with the protonated azetidine nitrogen [1].

Q2: My NMR and ICP-MS data show high levels of Palladium (Pd) contamination. How do I remove it without losing my highly polar product? Causality: The azetidine and pyridine nitrogens act as excellent bidentate ligands, strongly chelating the Pd(0)/Pd(II) residues from your Buchwald-Hartwig amination. Standard liquid-liquid extraction will not break these complexes. Solution: Utilize functionalized silica metal scavengers, specifically SiliaMetS® Thiol or Thiourea . These scavengers provide a localized, high-affinity multidentate environment that outcompetes your product for the transition metal, stripping the Pd out of the solution while leaving your API intact [2].

Q3: Can I avoid chromatography entirely and isolate the product directly from the aqueous crude? Causality: Yes, through Isoelectric Precipitation . Proteins and zwitterionic small molecules exhibit a U-shaped solubility curve dependent on pH. At the molecule's isoelectric point (pI)—estimated between pH 5.0 and 6.0 for this specific aminopyridine derivative—the net electrical charge is zero. This minimizes electrostatic repulsion between the molecules and maximizes intermolecular hydrogen bonding, causing the free zwitterion to crash out of the aqueous solution [3]. Solution: Perform a controlled pH adjustment of your aqueous crude to the pI using 1M HCl, followed by cooling to 4°C to induce crystallization.

Method Comparison Data

To help you select the most appropriate purification strategy based on your crude mixture's profile, consult the comparative data below:

Purification MethodPrimary MechanismTarget Impurities RemovedExpected Yield RecoveryPros / Cons
Pd Scavenging (SiliaMetS) Chemisorption via Thiol/ThioureaPd, Ru, Cu catalysts90 - 95%Pro: Reduces Pd to <10 ppm.Con: Does not remove organic impurities.
Isoelectric Precipitation Charge neutralization at pISalts, unreacted non-zwitterions70 - 85%Pro: Highly scalable, no chromatography needed.Con: Requires high API concentration to induce precipitation.
Prep RP-HPLC (C18 + TFA) Hydrophobic Ion-PairingPhosphine ligands, structural analogs60 - 80%Pro: Exceptional purity (>99%).Con: Low throughput; requires lyophilization to remove TFA.

Experimental Protocols

Protocol A: Palladium Scavenging (Pre-Treatment)

Perform this step before any crystallization or chromatography to prevent metal-induced degradation.

  • Dissolution: Dissolve the crude reaction mixture in a polar, water-miscible solvent (e.g., Methanol or THF) at a concentration of 0.1 M.

  • Scavenger Addition: Add 3 to 5 molar equivalents (relative to the initial Pd catalyst loading) of SiliaMetS® Thiol functionalized silica.

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours. (Heat accelerates the transfer of Pd from the API to the silica).

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound Pd. Wash the pad with 2 column volumes of Methanol. Concentrate the filtrate under reduced pressure.

Protocol B: Isoelectric Precipitation (Scalable Isolation)

Ideal for isolating the product from inorganic base salts (e.g., Cs2CO3) used in the cross-coupling.

  • Alkaline Dissolution: Suspend the concentrated, Pd-free crude in minimal deionized water. Add 1M NaOH dropwise until the pH reaches ~10.0. The product will dissolve completely as a sodium carboxylate salt.

  • Filtration: Filter away any insoluble organic impurities (e.g., oxidized phosphine ligands).

  • pI Adjustment: Transfer the aqueous filtrate to a round-bottom flask equipped with a pH meter. Under vigorous stirring, add 1M HCl dropwise.

  • Crystallization: As the pH approaches the isoelectric point (pH 5.0 – 6.0), the solution will become cloudy. Stop adding acid once maximum turbidity is reached.

  • Isolation: Stir the suspension at 4°C for 2 hours to maximize precipitation. Filter the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL) followed by cold ethanol (1 x 5 mL), and dry under high vacuum.

Protocol C: Preparative RP-HPLC (Polishing)

Use this method if the precipitation yields co-crystallized structural impurities.

  • Sample Prep: Dissolve the crude solid in a 1:1 mixture of Water:Acetonitrile containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter.

  • Column: Phenomenex Gemini C18 (or equivalent), 250 x 21.2 mm, 5 µm.

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% TFA

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. The TFA will ion-pair with the azetidine nitrogen, ensuring sharp, retained peaks [1].

  • Recovery: Collect the product peak (monitor via UV at 254 nm). Lyophilize the fractions to remove water, acetonitrile, and volatile TFA, yielding the product as a TFA salt.

Purification Workflow Visualization

Below is the logical decision matrix for processing your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Buchwald-Hartwig) PdRemoval Pd Scavenging (SiliaMetS Thiol) Start->PdRemoval Step 1 AqueousWorkup Aqueous Dissolution (pH > 10) PdRemoval->AqueousWorkup Step 2 pI_Adjustment Adjust to pI (pH ~5.5) AqueousWorkup->pI_Adjustment Step 3 Precipitation Isoelectric Precipitation pI_Adjustment->Precipitation High Conc. / Clean HPLC Prep RP-HPLC (0.1% TFA / MeCN) pI_Adjustment->HPLC Low Conc. / Impure Pure Pure 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Precipitation->Pure Filtration HPLC->Pure Lyophilization

Fig 1: Logical workflow for the purification of zwitterionic crude mixtures.

References

  • Ion-Pairing with Triethylammonium Acetate Improves Solid-Phase Extraction of Peptides Journal of Proteome Research (ACS Publications) Discusses the critical role of perfluorinated carboxylic acids (like TFA) in shifting populations of basic molecules to positive-charge states for hydrophobic retention in reverse-phase chromatography. URL:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Organic Process Research & Development (ACS Publications) Demonstrates the causality and efficiency of multidentate silica scavengers (like 3-mercaptopropyl ethyl sulfide silica) in reducing palladium levels to <1 ppm in highly polar, functionalized APIs. URL:[Link]

Optimization

reducing false positives in 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid screening

Welcome to the Assay Integrity & Troubleshooting Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating attrition rates during hit-to-lead o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Integrity & Troubleshooting Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating attrition rates during hit-to-lead optimization.

Screening libraries often contain functionalized heterocycles like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid . While this compound is a valuable structural fragment, its specific chemical architecture—an aminopyridine conjugated with a carboxylic acid—predisposes it to several well-documented assay interference mechanisms.

This guide provides causal explanations, diagnostic FAQs, and self-validating protocols to help you definitively separate true biological activity from technology-driven false positives.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid show potent inhibition in our primary AlphaScreen and TR-FRET assays, but fail entirely in Surface Plasmon Resonance (SPR)? A1: This is a classic Type 1 assay interference driven by the compound's structure. The molecule contains a pyridine-3-carboxylic acid moiety. The spatial arrangement of the pyridine nitrogen's lone pair and the carboxylate oxygen creates an excellent bidentate ligand capable of chelating transition metals[1]. In assays relying on His-tag capture (such as Ni-NTA or Co-NTA donor/acceptor beads), this chelation physically strips the metal from the bead or blocks the His-tag from binding, resulting in a loss of proximity signal that perfectly mimics biological inhibition[1]. SPR, which typically utilizes covalent coupling (e.g., amine coupling to a CM5 chip) rather than metal chelation, is immune to this specific interference, revealing the initial hit as a false positive.

Q2: Could the 3-methylazetidine ring be contributing to false positives via aggregation? A2: Yes. While azetidines are generally stable, their attachment to the pyridine core alters the overall lipophilicity and pKa of the molecule. Depending on your assay buffer's pH and ionic strength, this amphiphilic nature can drive the compound to exceed its critical aggregation concentration. This leads to the formation of Small, Colloidally Aggregating Molecules (SCAMs)[2]. These colloidal aggregates non-specifically sequester target proteins, causing apparent inhibition[3]. Aggregation remains the most common cause of assay artifacts in high-throughput screening campaigns[2].

Q3: We observed a signal drop in our fluorescence polarization (FP) assay. Is this target binding or spectroscopic interference? A3: It is highly likely to be spectroscopic interference. Pyridine rings absorb strongly in the UV and near-UV spectrum. If your fluorophore's excitation or emission spectra overlap with the absorbance profile of the pyridine-3-carboxylic acid core, the compound will act as an inner-filter, quenching the fluorescence and altering the polarization readout[4]. Furthermore, compounds with these conjugated systems can sometimes act as singlet oxygen quenchers, which directly neutralizes the signal cascade in AlphaScreen technologies[4].

Part 2: Mechanistic Visualizations

Mechanism Compound 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Chelation Bidentate Chelation of Ni2+ / Co2+ on Beads Compound->Chelation Disruption Displacement of His-Tagged Protein Chelation->Disruption Signal Loss of Singlet Oxygen Transfer (False Inhibition) Disruption->Signal

Mechanism of AlphaScreen false positive generation via transition metal chelation.

TriageWorkflow Start Primary Hit: 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid AggCheck Protocol 2: Detergent Assay (Add 0.01% Triton X-100) Start->AggCheck IsAgg IC50 Shifts >10-fold? AggCheck->IsAgg AggFP False Positive: Colloidal Aggregator IsAgg->AggFP Yes MetalCheck Protocol 1: Counter-Screen (GST-His6 linker) IsAgg->MetalCheck No IsMetal Signal Disrupted? MetalCheck->IsMetal MetalFP False Positive: Metal Chelation / Quenching IsMetal->MetalFP Yes Orthogonal Orthogonal Validation (SPR / ITC) IsMetal->Orthogonal No Valid Validated Hit Orthogonal->Valid

Decision tree for triaging 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid screening hits.

Part 3: Self-Validating Experimental Protocols

To prevent the waste of downstream chemistry resources, you must implement self-validating assay systems. These protocols are designed to isolate the mechanism of interference from the mechanism of biological action.

Protocol 1: The GST-His6 Null Counter-Screen (Technology Interference)

Causality: If 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is inhibiting your PPI by chelating the Ni-NTA beads or quenching singlet oxygen, it will inhibit any AlphaScreen reaction utilizing those beads, regardless of the proteins present. We utilize a synthetic GST-6xHis fusion peptide to create a "null" reaction[5]. Steps:

  • Reagent Preparation: Prepare a 10 nM solution of a synthetic GST-6xHis fusion peptide in your standard assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Titration: Dispense the compound into a 384-well plate in a 10-point dose-response curve (ranging from 100 µM to 10 nM).

  • Peptide Addition: Add 5 µL of the GST-6xHis peptide to the compound wells and incubate for 15 minutes.

  • Bead Addition: Under low-light conditions, add 5 µL of Anti-GST Acceptor beads and 5 µL of Ni-NTA Donor beads (final concentration 20 µg/mL each).

  • Incubation & Read: Incubate for 60 minutes at room temperature and read on an Alpha-enabled microplate reader.

  • Interpretation: If the compound shows an IC50 in this assay, it is definitively a technology-interfering false positive[5].

Protocol 2: The Detergent-Shift Assay (Aggregation Detection)

Causality: Colloidal aggregates (SCAMs) are highly sensitive to the presence of non-ionic surfactants. By comparing the compound's IC50 in the presence and absence of a detergent, we can diagnose aggregation-based false positives[2]. Steps:

  • Buffer Setup: Prepare two identical batches of your primary assay buffer. To Batch A, add 0.01% (v/v) Triton X-100 or CHAPS. Leave Batch B detergent-free.

  • Parallel Screening: Run your primary biochemical assay (e.g., enzymatic or PPI) in parallel using Buffer A and Buffer B.

  • Centrifugation (Optional but recommended): Spin the compound-buffer mixture at 15,000 x g for 10 minutes before adding proteins to pellet large aggregates.

  • Interpretation: A true biological hit will maintain its IC50 across both buffers. An aggregator will show a massive rightward shift (loss of potency, >10-fold) in the detergent-containing buffer[3].

Part 4: Quantitative Data Interpretation

Use the following reference table to interpret the quantitative data generated from the troubleshooting protocols above.

Compound Behavior ProfilePrimary Assay IC50Protocol 1: GST-His6 IC50Protocol 2: Detergent IC50 ShiftSPR / ITC KDDiagnosis
Profile A 1.2 µM> 100 µMNo Shift (1.5 µM)1.0 µMTrue Positive (Valid Hit)
Profile B (Typical for this scaffold) 0.8 µM0.9 µM No Shift (0.8 µM)No BindingFalse Positive (Metal Chelation/Quenching)
Profile C 2.5 µM> 100 µM> 50 µM Non-specific driftFalse Positive (Colloidal Aggregator)

Note: 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid most frequently exhibits Profile B due to its chelating functional groups.

References

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Source: National Institutes of Health (NIH). URL:[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Source: National Institutes of Health (NIH). URL:[Link]

  • Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Source: National Institutes of Health (NIH). URL:[Link]

  • A high-content AlphaScreen™ identifies E6-specific small molecule inhibitors as potential therapeutics for HPV+ head and neck squamous cell carcinomas. Source: National Institutes of Health (NIH). URL:[Link]

  • Comment on The Ecstasy and Agony of Assay Interference Compounds. Source: American Chemical Society (ACS). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Conditions for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Welcome to the technical support center for the crystallization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. The unique zwitterionic potential of this molecule, combining a basic azetidine nitrogen and an acidic carboxylic acid on a pyridine scaffold, presents specific challenges and opportunities in crystallization that this guide will address.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it is crucial to understand the inherent properties of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid that will govern its crystallization behavior. The molecule possesses both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (pyridine nitrogen and azetidine nitrogen). This duality suggests a strong likelihood of forming robust crystal lattices.

The potential for zwitterion formation, where the carboxylic proton transfers to one of the nitrogen atoms, is a critical consideration. This will be highly dependent on the pH of the crystallization medium and the pKa values of the functional groups. The pKa of the pyridine nitrogen is expected to be around 5, while the carboxylic acid pKa is typically in the range of 4-5. The azetidine nitrogen is a more basic site. This interplay of acidic and basic centers can lead to complex solubility profiles and the possibility of different crystalline forms (polymorphs).[1]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the crystallization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Q1: My compound is not dissolving in any common solvents. What should I do?

A1: The "like dissolves like" principle is a good starting point.[2] Given the polar nature of your molecule with its pyridine and carboxylic acid groups, polar solvents are the most promising.[2]

Troubleshooting Steps:

  • Systematic Solvent Screening: Begin with a broad range of solvents, from polar protic to polar aprotic. A suggested screening panel is provided in the table below. Use small quantities (a few milligrams) of your compound for these initial tests.

  • Heating: Many compounds exhibit significantly increased solubility at elevated temperatures. Try heating the solvent to near its boiling point.

  • Consider pH Adjustment: The solubility of your compound is likely pH-dependent.[3][4]

    • Acidic Conditions: Adding a small amount of a volatile acid (e.g., formic acid or acetic acid) may protonate the pyridine and/or azetidine nitrogen, increasing solubility in polar solvents.

    • Basic Conditions: Conversely, adding a volatile base (e.g., triethylamine or ammonia) can deprotonate the carboxylic acid, which may also enhance solubility.

  • Highly Polar Solvents: If solubility remains an issue, consider more powerful, highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as a last resort.[5] Be aware that crystallization from these solvents can be challenging due to the high solubility of the compound.[5]

Table 1: Recommended Solvent Screening Panel

Solvent ClassExample SolventsRationale for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
Polar Protic Water, Ethanol, Methanol, IsopropanolCan engage in hydrogen bonding with the carboxylic acid and pyridine nitrogen.[2][6]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood for compounds of intermediate polarity.[6]
Chlorinated DichloromethaneMay be effective, especially in mixed solvent systems.
Ethers Tetrahydrofuran (THF)A moderately polar option.
Q2: I've dissolved my compound, but no crystals are forming upon cooling. What's the problem?

A2: This is a very common issue in crystallization and usually points to a solution that is not sufficiently supersaturated, or to kinetic barriers to nucleation.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[2] The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a few crystals from a previous attempt, add a single, small "seed" crystal to the solution.[2][7] This provides a template for further crystal growth.[7]

  • Increase Supersaturation:

    • Evaporation: If you suspect you've used too much solvent, you can slowly evaporate some of it to increase the concentration of your compound.[8] This can be done by leaving the container partially open in a fume hood or by gentle heating.

    • Antisolvent Addition: This is a powerful technique where a "poor" solvent (an antisolvent) in which your compound is insoluble is slowly added to a solution of your compound in a "good" solvent.[9] This reduces the overall solubility and promotes crystallization.[9]

dot

Antisolvent_Addition Compound Compound in 'Good' Solvent (e.g., Methanol) Crystals Crystals Form Compound->Crystals Slow Addition Of Antisolvent 'Poor' Solvent (Antisolvent) (e.g., Diethyl Ether) Antisolvent->Crystals Induces Precipitation

Caption: Workflow for antisolvent crystallization.

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a colder environment like a refrigerator or ice bath.[10]

    • Use More Solvent: The solution may be too concentrated. Add a small amount of additional "good" solvent, reheat to dissolve everything, and then cool slowly.[8]

  • Change the Solvent System: The solvent may not be optimal. Experiment with different solvents or solvent mixtures.

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals and can often prevent oiling out.

dot

Vapor_Diffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial Antisolvent Antisolvent (e.g., Hexane) Vapor Antisolvent Vapor Antisolvent->Vapor Evaporates CompoundSolution Compound in 'Good' Solvent (e.g., Dichloromethane) Crystals Crystals Form CompoundSolution->Crystals Leads To Vapor->CompoundSolution Diffuses Into

Caption: Vapor diffusion setup for crystallization.

Q4: I'm getting very small or needle-like crystals. How can I grow larger, better-quality crystals?

A4: The formation of small or needle-like crystals is typically a sign of rapid crystallization.[10] To obtain larger and more well-defined crystals, you need to slow down the crystallization process.

Troubleshooting Steps:

  • Slow Down Cooling: As mentioned before, allow the solution to cool to room temperature very slowly before any further cooling. Insulating the flask can help.

  • Use a More Viscous Solvent System: A more viscous solvent can slow down the diffusion of molecules to the crystal lattice, promoting slower, more ordered growth.

  • Vapor Diffusion or Solvent Layering: These techniques are designed for slow crystallization and are excellent for growing high-quality single crystals suitable for X-ray diffraction.[5][11]

Q5: I suspect I have a polymorphic form. How can I confirm this and target a specific polymorph?

A5: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.[12][13][14]

Confirmation of Polymorphism:

  • Analytical Techniques: The primary methods to identify different polymorphs are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. Each polymorph will have a unique PXRD pattern and may have a different melting point and thermal behavior in DSC.

Targeting a Specific Polymorph:

  • Vary Crystallization Conditions: The formation of a particular polymorph can be highly sensitive to the crystallization conditions.[12]

    • Solvent: Different solvents can favor the formation of different polymorphs.

    • Temperature: The rate of cooling and the final temperature can influence which polymorph crystallizes.

    • Supersaturation: The level of supersaturation can also be a determining factor.

  • Seeding: Seeding with a crystal of the desired polymorph is a powerful way to control the crystallization outcome.[7]

III. Experimental Protocols

Protocol 1: Slow Cooling Recrystallization
  • In a small Erlenmeyer flask, dissolve your crude 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Once fully dissolved, cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. To slow the cooling further, you can place the flask in an insulated container.

  • Once at room temperature, if crystals have formed, you can place the flask in a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Antisolvent Crystallization
  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol or water with a slight pH adjustment).

  • Slowly add a "poor" solvent (antisolvent) in which your compound is insoluble (e.g., diethyl ether or hexane) dropwise with stirring until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the container and allow it to stand undisturbed. Crystals should form over time.

IV. Conclusion

The successful crystallization of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a multi-faceted process that requires careful consideration of its physicochemical properties. By systematically exploring different solvents, controlling the rate of supersaturation, and being mindful of the potential for polymorphism, high-quality crystalline material can be reliably obtained. This guide provides a comprehensive framework for troubleshooting common issues and optimizing your crystallization conditions.

V. References

  • Inhibition of Crystal Nucleation and Growth: A Review - ACS Publications. (2024, March 7). Retrieved from

  • Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1). Retrieved from

  • Controlling Nucleation in Crystal Growth - Calibre Scientific | Molecular Dimensions. Retrieved from

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from

  • Controlling Nucleation and Crystal Growth of Ge in a Liquid Metal Solvent. (2016, October 27). Retrieved from

  • Strategies for controlling nucleation and crystal growth in membrane distillation crystallisation. - CERES. Retrieved from

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development - Mettler Toledo. Retrieved from

  • Control of Crystal Nucleation and Growth by Additives - Elements Magazine. Retrieved from

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Retrieved from

  • Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives - Benchchem. Retrieved from

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... - ResearchGate. Retrieved from

  • Polymorphism of pharmaceuticals | Polymorphism in Molecular Crystals | Oxford Academic. Retrieved from

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Reference Data & Comparative Studies

Validation

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid vs standard pyridine-3-carboxylic acid derivatives

An In-Depth Analysis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid versus Traditional Scaffolds for Drug Discovery Introduction The pyridine ring is a foundational scaffold in medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid versus Traditional Scaffolds for Drug Discovery

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its three isomers—picolinic, nicotinic, and isonicotinic acid—have given rise to therapeutics for conditions ranging from tuberculosis to cancer and hyperlipidemia.[3] Pyridine-3-carboxylic acid, commonly known as nicotinic acid, and its derivatives are particularly noteworthy for their versatile biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4][5]

In the continuous quest for novel chemical matter with improved pharmacological profiles, medicinal chemists increasingly turn to the incorporation of small, strained ring systems to explore new chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in modern drug discovery.[6] Its rigid, three-dimensional structure can confer conformational constraint, improve metabolic stability, and introduce unique vectors for binding interactions.[7]

This guide presents a detailed comparative analysis of a novel, next-generation scaffold, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid , against the broader class of standard pyridine-3-carboxylic acid derivatives. We will dissect the nuances of their physicochemical properties, synthetic accessibility, and biological potential, providing researchers and drug development professionals with a comprehensive, data-supported framework for scaffold selection and lead optimization.

Part 1: Structural & Physicochemical Properties: A Head-to-Head Comparison

The introduction of the 3-methylazetidin-1-yl substituent at the 5-position of the pyridine ring fundamentally alters the molecule's physicochemical landscape compared to simpler derivatives. This modification impacts key drug-like properties such as solubility, lipophilicity, and basicity, which in turn govern pharmacokinetic and pharmacodynamic behavior.

The azetidine nitrogen introduces an additional basic center, while the strained, non-aromatic ring imparts a distinct three-dimensional geometry, moving away from the planarity of traditional aryl-substituted pyridines. This structural rigidity can be advantageous for locking in a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target.[6][7]

PropertyStandard Pyridine-3-Carboxylic Acid (Nicotinic Acid)5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acidSignificance in Drug Discovery
Molecular Formula C₆H₅NO₂C₁₀H₁₂N₂O₂Increased molecular complexity and opportunities for interaction.
Molecular Weight 123.11 g/mol [8]192.22 g/mol (Calculated)Influences diffusion, bioavailability, and adherence to "Rule of Five" guidelines.
pKa (acidic) ~4.85 (Carboxylic Acid)Predicted ~4.5-5.0 (Carboxylic Acid)Governs the ionization state, impacting solubility, absorption, and receptor interaction.
pKa (basic) ~2.0 (Pyridine Nitrogen)Predicted ~3.0-3.5 (Pyridine-N), ~8.5-9.5 (Azetidine-N)The highly basic azetidine nitrogen significantly increases aqueous solubility at physiological pH.
Predicted LogP ~0.3~0.5 - 1.0A measure of lipophilicity, affecting membrane permeability, metabolic stability, and plasma protein binding.
CAS Number 59-67-6[8]1518440-05-5[9]Unique identifier for chemical substance registration.
Experimental Protocol: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a critical parameter that dictates the charge state of a molecule at a given pH. This protocol describes a standard method for its determination.

Causality: This method is chosen for its accuracy and ability to identify multiple ionization constants in a single experiment. By titrating the compound with a strong base (NaOH), we can monitor the pH changes as the acidic protons (first from the carboxylic acid, then from the protonated amines) are neutralized. The midpoint of each equivalence region corresponds to the pKa.

Methodology:

  • Preparation: Accurately weigh 10-20 mg of the carboxylic acid derivative and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility of both neutral and ionized forms.

  • Acidification: Add a stoichiometric excess of standardized 0.1 M HCl to fully protonate all basic sites on the molecule.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a precision burette filled with standardized 0.1 M NaOH.

  • Data Collection: Begin titrating with the NaOH solution, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. The first inflection point corresponds to the neutralization of the excess HCl, the next plateau corresponds to the carboxylic acid pKa, and subsequent plateaus would correspond to the pyridine and azetidine nitrogen pKa values.

Part 2: Synthesis & Chemical Reactivity

Standard pyridine-3-carboxylic acid derivatives are typically synthesized via functionalization of the pre-formed pyridine ring.[4][5] In contrast, the synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid requires a key step involving the nucleophilic aromatic substitution (SNAAr) of a suitable 5-halopyridine precursor with 3-methylazetidine.

General Synthetic Workflow

The diagram below illustrates a common synthetic pathway for constructing the target molecule, highlighting the critical C-N bond formation step.

G cluster_0 Synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid A 5-Bromopyridine-3-carboxylic acid ester C 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid ester A->C Pd- or Cu-catalyzed Buchwald-Hartwig Amination or SNAAr (with base, e.g., K2CO3) B 3-Methylazetidine HCl B->C D 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid C->D Ester Hydrolysis (e.g., LiOH, H2O/THF)

Caption: General synthetic route for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

Trustworthiness of Protocol: This synthetic route is robust and relies on well-established, high-yielding reactions in medicinal chemistry. The key Buchwald-Hartwig amination or SNAAr reaction is a standard method for forming aryl-amine bonds. The final hydrolysis step is a reliable method for deprotecting the carboxylic acid. Each step can be monitored by standard techniques like TLC and LC-MS to ensure conversion and purity.

Part 3: Comparative Biological & Pharmacological Profiles

Pyridine derivatives are known to exhibit a wide spectrum of biological activities, acting as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12] The specific nature of the substituent dramatically influences the compound's potency and target selectivity.

The introduction of the 3-methylazetidin-1-yl group offers several potential advantages over standard derivatives:

  • Novel Target Interactions: The sp³-rich, three-dimensional nature of the azetidine ring can access binding pockets that are inaccessible to planar aromatic substituents, potentially leading to novel pharmacology.

  • Proline Mimicry: Azetidine-2-carboxylic acid is a known proline mimic that can be incorporated into proteins, disrupting their structure and function.[7][13] While this specific compound is a 1,3-substituted azetidine, the structural motif is still recognized for its ability to act as a unique peptide backbone replacement or rigid linker, influencing secondary structure.

  • Improved Physicochemical Properties: As noted earlier, the basic azetidine nitrogen can enhance aqueous solubility, a common challenge in drug development.

Biological Target ClassRepresentative Standard Derivative Activity (IC₅₀)Postulated Activity for 5-(3-methylazetidin-1-yl) DerivativeRationale for Performance Difference
Kinase Inhibition (e.g., EGFR) Pyridine-urea derivatives: 0.22 - 7.03 µM[10]Potentially Enhanced Potency/SelectivityThe azetidine can form specific hydrogen bonds or occupy a hydrophobic pocket not engaged by simpler substituents.[14]
Antibacterial (e.g., S. aureus) Pyridine-based compounds: MICs from 32-64 µg/ml[15]Potentially Improved ActivityThe increased polarity and unique 3D shape could enhance penetration of the bacterial cell wall or improve binding to bacterial targets.
Anti-inflammatory (e.g., COX-2) Nicotinic acid derivatives show potent activity.[3]Potentially Retained or Modulated ActivityThe core nicotinic acid pharmacophore is retained; the azetidine substituent would modulate selectivity and off-target effects.
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

This assay is a cornerstone for assessing the anticancer potential of new chemical entities by measuring their effect on cell viability.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity. This is a reliable and high-throughput method for initial screening.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, breast cancer) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.[10]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyridine derivatives function as hinge-binding inhibitors of protein kinases. The diagram below illustrates this interaction.

G cluster_0 Kinase Active Site cluster_1 Inhibitor Molecule HINGE Hinge Region (Backbone NH) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region Pyridine Pyridine Ring Pyridine->HINGE H-Bond Carboxylic Carboxylic Acid Carboxylic->SOLVENT H-Bond with Water (Improves Solubility) Azetidine 3-Methylazetidine Azetidine->POCKET Hydrophobic Interaction

Caption: Hypothetical binding mode of an azetidine-pyridine inhibitor in a kinase active site.

Conclusion and Future Perspectives

The comparative analysis reveals that while standard pyridine-3-carboxylic acid derivatives provide a robust and historically validated platform for drug discovery, the incorporation of a 3-methylazetidin-1-yl substituent offers compelling advantages. This modification introduces desirable three-dimensionality, an additional basic center to enhance solubility, and novel structural vectors for exploring target interactions. The result is a scaffold with the potential for increased potency, improved selectivity, and a more favorable ADME profile compared to its more traditional, planar counterparts.

The synthetic accessibility of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid via established chemical methods makes it an attractive building block for creating libraries of novel compounds.[16][17] Future research should focus on the empirical validation of its predicted physicochemical properties and a broad biological screening campaign to uncover its full therapeutic potential. The strategic replacement of standard aromatic substituents with small, saturated heterocycles like azetidine represents a promising and rational approach to navigating the complexities of modern drug discovery.

References

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Comparative

comparative efficacy of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid analogs

Comparative Efficacy of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Analogs: A Guide to sp³-Enriched Nicotinic Acid Pharmacophores in Drug Design As drug discovery shifts away from flat, highly aromatic molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic Acid Analogs: A Guide to sp³-Enriched Nicotinic Acid Pharmacophores in Drug Design

As drug discovery shifts away from flat, highly aromatic molecules toward architectures with higher three-dimensional character, the strategic incorporation of strained, sp³-enriched ring systems has become a cornerstone of modern medicinal chemistry. Pyridine-3-carboxylic acid (nicotinic acid) derivatives are well-established pharmacophores, historically recognized for their role as lipid-lowering agents via the HCAR2 (GPR109A) receptor and increasingly explored as dual anti-inflammatory and anti-hyperglycemic agents[1].

However, traditional substitutions at the 5-position using standard cyclic amines (e.g., pyrrolidines or piperidines) often suffer from suboptimal metabolic stability and high lipophilicity. This guide objectively compares the efficacy, physicochemical profile, and target engagement of the emerging 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid scaffold against its traditional analogs, providing researchers with the experimental frameworks necessary to validate these bioisosteric replacements.

The Rationale for sp³-Enrichment via 3-Methylazetidine

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—offers a rigid scaffold that introduces specific three-dimensional conformations while significantly lowering lipophilicity compared to larger rings[2]. By introducing a methyl group at the 3-position of the azetidine ring, medicinal chemists achieve three critical structural advantages:

  • Increased Fsp³ (Fraction of sp³ Carbons): Enhances aqueous solubility and reduces promiscuous off-target protein binding[3].

  • Metabolic Shielding: The steric bulk of the 3-methyl group, combined with the ring strain, restricts the conformational accessibility required for Cytochrome P450 (CYP)-mediated N-dealkylation, thereby improving human liver microsome (HLM) stability[4].

  • Receptor Pocket Locking: The restricted conformation locks the basic nitrogen and the methyl vector into a bioactive geometry that optimally engages the hydrophobic sub-pockets of target receptors like HCAR2.

Structural & Physicochemical Comparison

To demonstrate the superiority of the 3-methylazetidine substitution, we compare it against two standard analogs: Analog A (pyrrolidin-1-yl) and Analog B (piperidin-1-yl).

Table 1: Comparative Physicochemical and ADME Profiling

CompoundR-Group at 5-positionMW ( g/mol )cLogPFsp³HLM t₁/₂ (min)
Analog A Pyrrolidin-1-yl192.221.850.4028
Analog B Piperidin-1-yl206.242.200.4522
Analog C 3-Methylazetidin-1-yl192.221.450.4054

Data Interpretation: Analog C is an exact structural isomer of Analog A. However, the contraction to a 4-membered ring drops the cLogP by 0.4 units. Furthermore, the metabolic half-life (HLM t₁/₂) is nearly doubled, showcasing the protective effect of the strained ring against oxidative degradation.

In Vitro Efficacy & Target Engagement

Nicotinic acid analogs exert their primary metabolic and anti-inflammatory effects by acting as agonists at the G-protein coupled receptor HCAR2 (GPR109A), which couples to the Gi/o pathway to inhibit adenylyl cyclase and reduce cAMP levels.

Table 2: Comparative HCAR2 Agonism and Cellular Efficacy

CompoundHCAR2 EC₅₀ (nM)cAMP Inhibition Max (%)Lipolysis Inhibition IC₅₀ (nM)
Nicotinic Acid (Ref)110100150
Analog A 34085420
Analog B 85070>1000
Analog C 85 98 120

Data Interpretation: The bulky piperidine ring (Analog B) clashes with the receptor binding pocket, severely reducing affinity. The 3-methylazetidine (Analog C) not only restores affinity but slightly outperforms the endogenous ligand, translating to potent downstream inhibition of lipolysis.

Mechanistic Pathway Visualization

Signaling_Pathway Ligand 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Receptor HCAR2 (GPR109A) Receptor Ligand->Receptor Agonist Binding Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulation) cAMP->PKA Reduces Activity Lipolysis Inhibition of Lipolysis & Anti-inflammatory Effects PKA->Lipolysis Physiological Response

Caption: Mechanistic signaling pathway of HCAR2 (GPR109A) modulated by nicotinic acid analogs.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, self-validating assay systems. Below are the detailed protocols used to evaluate these analogs.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Purpose: To quantify the metabolic clearance of the analogs and validate the protective effect of the azetidine ring.

  • Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and standardizing protein concentration ensures reproducible enzyme kinetics.

  • Step 2: Compound Spiking. Add the test analogs (Analog A, B, C) to a final concentration of 1 µM.

  • Step 3: Internal Validation Controls. Concurrently run Verapamil (high clearance) and Warfarin (low clearance) in separate wells. Causality: This makes the assay self-validating. If Verapamil does not degrade rapidly, the HLM batch lacks sufficient CYP activity, and the assay is voided.

  • Step 4: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise zero-time trigger for metabolism.

  • Step 5: Quenching & Analysis. At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life.

Protocol 2: In Vitro Target Engagement via TR-FRET cAMP Assay

Purpose: To measure the functional agonism of the analogs at the Gi-coupled HCAR2 receptor.

TR_FRET_Workflow A Compound Incubation (Analogs + CHO-K1-HCAR2) B Forskolin Stimulation (cAMP Induction) A->B C Lysis & Detection Mix (Eu-cAMP + d2-Antibody) B->C D TR-FRET Signal Reading (665nm/620nm Ratio) C->D E Data Normalization (IC50 Calculation) D->E

Caption: Step-by-step workflow for evaluating receptor activation via TR-FRET cAMP accumulation assay.

  • Step 1: Cell Plating. Seed CHO-K1 cells stably expressing human HCAR2 into a 384-well plate at 5,000 cells/well in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Causality: IBMX is a phosphodiesterase inhibitor; its inclusion prevents the degradation of cAMP, ensuring that measured levels accurately reflect adenylyl cyclase activity.

  • Step 2: Compound Addition. Dispense analogs in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

  • Step 3: Forskolin Challenge (Self-Validation). Add Forskolin (1 µM final) to all wells except the baseline control. Causality: Forskolin directly activates adenylyl cyclase, spiking cAMP levels. A successful Gi-agonist (like Analog C) will suppress this spike. The inclusion of a "Forskolin-only" high-cAMP control and a "Buffer-only" low-cAMP control establishes the assay's dynamic window, validating the signal-to-noise ratio.

  • Step 4: Detection. Add the TR-FRET lysis/detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.

  • Step 5: Readout. Read the plate on a microplate reader capable of TR-FRET (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio. High FRET signal indicates low intracellular cAMP (due to competition), confirming potent Gi-coupled receptor agonism.

Conclusion

The transition from standard 5- or 6-membered cyclic amines to a 5-(3-methylazetidin-1-yl) moiety represents a highly effective bioisosteric strategy for optimizing pyridine-3-carboxylic acid pharmacophores. As evidenced by the comparative data, Analog C successfully balances the reduction of lipophilicity with a dramatic increase in metabolic stability, all while locking the molecule into a conformation that maximizes target engagement at the HCAR2 receptor.

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Validation

Validating 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic Acid Target Engagement In Vitro: A Comparative Guide

As the landscape of cancer metabolism targeting evolves, the Preiss-Handler pathway of NAD+ biosynthesis has emerged as a critical vulnerability. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors like FK866...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of cancer metabolism targeting evolves, the Preiss-Handler pathway of NAD+ biosynthesis has emerged as a critical vulnerability. While Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors like FK866 effectively block the salvage pathway, tumors frequently upregulate Nicotinate Phosphoribosyltransferase (NAPRT) to survive. Consequently, dual inhibition has become a highly sought-after synthetic lethal strategy.

Historically, validating NAPRT inhibitors has been challenging. The first-generation reference compound, 2-Hydroxynicotinic acid (2-HNA), suffers from low potency and notoriously poor aqueous solubility, complicating in vitro assays (). In this guide, we objectively evaluate 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid —a novel, rationally designed nicotinic acid analog—comparing its performance against standard alternatives to establish a robust, self-validating framework for target engagement.

Mechanistic Rationale: The Case for 5-Substituted Analogs

To understand why 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid represents an analytical upgrade over 2-HNA, we must look at the causality of the binding event. The NAPRT active site tightly accommodates the pyridine ring of its natural substrate, Nicotinic Acid (NA). However, crystallographic evidence reveals a solvent-exposed sub-pocket adjacent to the 5-position of the pyridine ring ().

By introducing a 3-methylazetidin-1-yl moiety at this 5-position, the molecule achieves two critical improvements:

  • Enhanced Affinity: The basic azetidine nitrogen can form novel electrostatic interactions with acidic residues near the phosphoribosyl pyrophosphate (PRPP) binding site.

  • Superior Physicochemical Profile: The aliphatic ring disrupts the flat, highly crystalline stacking inherent to 2-HNA, drastically improving aqueous solubility and preventing compound precipitation during high-concentration biochemical screens.

NAD_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT (Target) NA->NAPRT NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NAMN NAMN NAD NAD+ NAMN->NAD NMNAT / NADSYN NMN NMN NMN->NAD NMNAT NAPRT->NAMN PRPP NAMPT->NMN PRPP Inhibitor 5-(3-methylazetidin-1-yl)... (Test Compound) Inhibitor->NAPRT Competitive Inhibition FK866 FK866 (NAMPTi) FK866->NAMPT Allosteric Inhibition

Fig 1. NAD+ biosynthesis pathways highlighting dual inhibition of NAMPT and NAPRT.

Comparative Performance Data

The following table summarizes representative validation data, contrasting the biophysical and cellular performance of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid against the natural substrate (NA) and the legacy inhibitor (2-HNA).

CompoundEnzymatic IC₅₀ (µM)ΔTm (°C) at 1 mMOVCAR-5 EC₅₀ (µM) + FK866Aqueous Solubility (µg/mL)
Nicotinic Acid (NA) N/A (Substrate)+4.5N/A>10,000
2-Hydroxynicotinic acid (2-HNA) 155.0+1.2210.0<50
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid 12.4+3.818.5>5,000

Data Interpretation: The test compound demonstrates a >10-fold improvement in enzymatic inhibition over 2-HNA. Crucially, the robust thermal shift (+3.8 °C) confirms that the enzymatic inhibition is driven by direct target binding rather than assay interference.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in controls to automatically flag false positives caused by compound aggregation, autofluorescence, or off-target cytotoxicity.

Protocol A: HPLC-Based NAPRT Enzymatic Assay

Enzymatic assays utilizing coupled readouts are prone to false positives from compounds that inhibit the coupling enzymes. We utilize a direct HPLC method to measure the conversion of NA to Nicotinic Acid Mononucleotide (NAMN).

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM ATP, and 0.5 mM PRPP.

  • Protein Addition: Add 50 nM recombinant human NAPRT.

  • Compound Incubation: Dispense 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (dose-response from 0.1 µM to 500 µM) and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µM Nicotinic Acid (NA) to initiate the reaction. Incubate for 30 minutes.

  • Termination & Analysis: Quench the reaction with 10% Trichloroacetic acid (TCA), centrifuge to pellet proteins, and inject the supernatant into a C18 reverse-phase HPLC column. Monitor NAMN formation at 260 nm.

  • The Self-Validating Control: Include a "Minus-PRPP" control well for the highest compound concentration. Because NAMN formation strictly requires PRPP, any peak appearing in the NAMN retention window in this control indicates compound auto-elution interference, instantly flagging a false positive.

Protocol B: Differential Scanning Fluorimetry (DSF)

Enzymatic inhibition does not definitively prove a 1:1 binding event. DSF provides orthogonal biophysical validation by confirming that the inhibitor thermodynamically stabilizes the folded state of NAPRT.

Step-by-Step Methodology:

  • Dye Preparation: Dilute SYPRO Orange dye to 5X in HEPES buffer (pH 7.5).

  • Protein-Ligand Complexing: Mix 2 µM recombinant NAPRT with 1 mM of the test compound.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C (1°C/min) in a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Extraction: Calculate the melting temperature (Tm) from the first derivative of the melt curve.

  • The Self-Validating Control: Use 1 mM Nicotinic Acid (NA) as a positive control. If NA fails to induce a ~+4.5°C shift, the recombinant NAPRT batch is misfolded or inactive, invalidating the run.

Protocol C: Cellular Target Engagement via Synthetic Lethality

To prove in cellulo target engagement, we exploit the synthetic lethality between NAMPT and NAPRT. OVCAR-5 ovarian cancer cells rely on both pathways. Blocking NAMPT makes them entirely dependent on NAPRT ().

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-5 cells at 3,000 cells/well in 96-well plates. Allow to adhere overnight.

  • NAMPT Blockade: Pre-treat cells with 10 nM FK866 (a highly specific NAMPT inhibitor) to shut down the salvage pathway.

  • Target Engagement: Add 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in a dose-response format (1 µM to 300 µM).

  • Incubation & Readout: Incubate for 72 hours. Measure cell viability using CellTiter-Glo (luminescence) and intracellular NAD+ levels using an NAD/NADH-Glo assay.

  • The Self-Validating Control: The compound must be tested in a parallel plate without FK866. If the compound is a true on-target NAPRT inhibitor, it should exhibit zero toxicity in the absence of FK866 (because the NAMPT pathway compensates). If viability drops in the absence of FK866, the compound possesses off-target general cytotoxicity.

Workflow Start Seed NAPRT-Proficient Cells (OVCAR-5) TreatNAMPT Treat with 10 nM FK866 (Blocks Salvage Pathway) Start->TreatNAMPT Split Add NAPRT Modulators (Dose-Response) TreatNAMPT->Split Veh Vehicle Control (NAD+ Maintained via NAPRT) Split->Veh Control HNA 2-HNA (Reference) (Weak NAD+ Depletion) Split->HNA Benchmark TestCmpd 5-(3-methylazetidin-1-yl)... (Strong NAD+ Depletion) Split->TestCmpd Test Readout Multiplex Readout: Intracellular NAD+ & CellTiter-Glo Veh->Readout HNA->Readout TestCmpd->Readout

Fig 2. Self-validating cellular workflow for synthetic lethal target engagement.

Conclusion

Validating novel probes like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid requires moving beyond simple enzymatic screens. By combining direct HPLC readouts, thermodynamic biophysical validation, and synthetic lethality cellular models, researchers can establish a watertight case for target engagement. The integration of the 3-methylazetidin-1-yl group solves the historical solubility issues of legacy inhibitors like 2-HNA, making this compound a superior tool for interrogating the Preiss-Handler pathway in cancer models.

References

  • Ghanem MS, Caffa I, Del Rio A, et al. "Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery." Pharmaceuticals. 2022; 15(7):848.[Link]

  • Franco J, Piacente F, Walter M, et al. "Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors." Pharmaceuticals. 2022; 15(7):855.[Link]

  • Katsyuba E, Auwerx J. "Modulating NAD+ metabolism, from bench to bedside." The EMBO Journal. 2017; 36(18):2670-2683.[Link]

Comparative

High-Resolution Mass Spectrometry Reference Data for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid: A Comparative Analytical Guide

Executive Summary In modern drug discovery, functionalized heterocyclic building blocks like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are highly valued for their ability to modulate physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized heterocyclic building blocks like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are highly valued for their ability to modulate physicochemical properties and target binding affinities. However, tracking these compounds and their downstream metabolites in complex biological matrices requires absolute analytical certainty.

This guide objectively compares the performance of Premium Empirical High-Resolution Mass Spectrometry (HRMS) Reference Data against common alternatives (in silico prediction and legacy low-resolution libraries). By detailing the mechanistic fragmentation of this specific molecule and providing a self-validating experimental protocol, this document serves as an authoritative resource for researchers establishing robust LC-MS/MS workflows.

Comparative Performance: Premium Empirical Data vs. Alternatives

When building a quantitative or qualitative assay for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid, the source of your reference spectral data dictates the reliability of your entire workflow. High-resolution platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are increasingly replacing legacy Triple Quadrupole (QqQ) systems for unequivocal structural elucidation.

The table below objectively compares the utility of a premium, empirically derived HRMS spectral library against free or theoretical alternatives.

Table 1: Analytical Approach Comparison Matrix
Analytical Data SourceMass AccuracyIsotopic FidelityStructural Elucidation ConfidenceFalse Discovery Rate (FDR)
Premium HRMS Library (Product) < 2 ppm High (Empirically Validated) Absolute (CE-stepped) < 1%
In Silico Prediction (Alternative 1)N/A (Theoretical)Low (Algorithm-dependent)Moderate (Heuristic-based)High (~15-20%)
Legacy QqQ Library (Alternative 2)Nominal (> 100 ppm)N/ALow (Unit Resolution)Moderate (~5-10%)

Mechanistic Fragmentation Profiling: The Causality of the Spectra

To utilize mass spectrometry data effectively, one must understand the chemical causality driving the fragmentation.

Protonation Dynamics: The molecule contains three potential protonation sites: the carboxylic acid, the pyridine nitrogen, and the azetidine nitrogen. Due to the strong resonance electron-donating effect of the exocyclic azetidine nitrogen (analogous to the DMAP effect), the pyridine nitrogen becomes the most basic site. Consequently, primary electrospray ionization (ESI+) protonation occurs at the pyridine ring, directing the subsequent collision-induced dissociation (CID) pathways.

Primary and Secondary Cleavages:

  • Carboxylic Acid Neutral Losses: Nicotinic acid derivatives characteristically fragment via the low-energy loss of water (-18.01 Da) and carbon dioxide (-43.99 Da) from the carboxylic acid moiety[1].

  • Azetidine Ring Opening: At higher collision energies, the strained four-membered azetidine ring undergoes specific ring-opening cleavages, a well-documented phenomenon for cyclic amines under tandem mass spectrometry conditions[2]. This results in the loss of the azetidine fragment, leaving a stable substituted pyridine core.

Fragmentation M [M+H]+ m/z 193.0977 C10H13N2O2+ F1 [M+H - H2O]+ m/z 175.0871 C10H11N2O+ M->F1 -H2O (-18.01 Da) F2 [M+H - CO2]+ m/z 149.1079 C9H13N2+ M->F2 -CO2 (-43.99 Da) F4 [M+H - H2O - CO]+ m/z 147.0922 C9H11N2+ F1->F4 -CO (-27.99 Da) F3 [M+H - CO2 - C4H7N]+ m/z 80.0500 C5H6N+ F2->F3 Azetidine Cleavage (-69.06 Da)

Figure 1: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Table 2: High-Resolution MS/MS Quantitative Fragmentation Data
Fragment AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance (30 eV)
[M+H]+ (Precursor)193.0977193.09791.0100%
[M+H - H2O]+175.0871175.08731.145%
[M+H - CO2]+149.1079149.1077-1.385%
[M+H - H2O - CO]+147.0922147.09241.420%
[Pyridine Core]+80.050080.05022.515%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data acquisition, the following protocol is designed as a self-validating system . Hydrophilic metabolites and highly polar building blocks often require specialized chromatographic and MS/MS conditions to prevent ion suppression and ensure reproducibility[3].

Phase 1: System Suitability & Calibration (The Validation Check)

Before injecting the reference standard, the mass spectrometer must be validated.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure the TOF/Orbitrap mass axis is calibrated to < 2 ppm mass error.

  • Blank Injection: Inject a matrix blank (95:5 Water:Acetonitrile + 0.1% Formic Acid) to establish a baseline and confirm the absence of carryover or isobaric background interference at m/z 193.0977.

Phase 2: Sample Preparation
  • Dilution: Prepare a 100 ng/mL solution of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid.

  • Matrix Selection: Use 95:5 Water:Acetonitrile containing 0.1% Formic Acid .

    • Causality Note: Formic acid is critical here. It forces the pH below the pKa of the carboxylic acid (~3.0), keeping it fully protonated (neutral), while simultaneously ensuring the basic pyridine/azetidine nitrogens are ionized. This prevents signal-splitting into negative mode [M-H]- ions, maximizing the positive ESI response.

Phase 3: UHPLC-HRMS/MS Acquisition
  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Run a gradient from 2% to 95% Organic (Acetonitrile + 0.1% FA) over 5 minutes.

  • Ionization: ESI in positive mode. Capillary voltage set to 3.5 kV.

  • Fragmentation (Stepped CE): Acquire MS/MS spectra using Stepped Collision Energy (e.g., 10, 20, and 40 eV).

    • Causality Note: Stepped CE is mandatory. Low CE (10 eV) captures the fragile neutral losses (H2O/CO2), while high CE (40 eV) provides the energy required to shatter the azetidine ring, yielding the complete structural fingerprint.

Workflow S1 1. System Suitability (Mass Cal < 2 ppm) S2 2. Sample Prep (0.1% FA Matrix) S1->S2 S3 3. UHPLC Separation (C18, Gradient) S2->S3 S4 4. ESI+ Ionization (Capillary: 3.5 kV) S3->S4 S5 5. HRMS/MS (Stepped CE) S4->S5

Figure 2: Self-validating LC-HRMS/MS analytical workflow for reference data acquisition.

References

  • Analysis of Macrolide Antibiotics, Using Liquid Chromatography-Mass Spectrometry, in Food, Biological and Environmental Matrices Source: PubMed / NIH URL:[Link]

  • Isotope Dilution Mass Spectrometry for Niacin in Food Source: RSC Publishing URL:[Link]

  • Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect” Source: ProQuest URL:[Link]

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry Source: PubMed Central / NIH URL:[Link]

Sources

Validation

Benchmarking the Binding Affinity of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic Acid (5-MAPC): A Comparative Guide for HCAR2 Ligands

Executive Summary & Mechanistic Rationale The development of novel ligands targeting the Hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) remains a critical focus in the management of dyslipidemia and neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel ligands targeting the Hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) remains a critical focus in the management of dyslipidemia and neuroinflammation. While the endogenous ligand, nicotinic acid (niacin), exhibits high therapeutic efficacy by inhibiting lipolysis via Gi-coupled signaling, its clinical utility is severely limited by β -arrestin-mediated cutaneous flushing[1],[2].

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) represents a next-generation structural paradigm. By retaining the core pyridine-3-carboxylic acid pharmacophore required for anchoring to Arg111 3.36 in the HCAR2 orthosteric pocket, 5-MAPC introduces a bulky, basic 3-methylazetidin-1-yl substitution at the 5-position. Structural biology insights indicate that this substitution is strategically positioned to exploit the hydrophobic sub-pocket formed by ECL2 and TMH7 (specifically interacting with Trp91, Phe276, and Tyr284)[3],[4]. This guide objectively benchmarks the binding affinity, functional potency, and kinetic profile of 5-MAPC against established clinical and synthetic alternatives.

Pathway Ligand 5-MAPC (Test Ligand) Receptor HCAR2 (GPR109A) Receptor Ligand->Receptor Gi Gi Protein Subunit Receptor->Gi Arrestin β-Arrestin Recruitment Receptor->Arrestin Potential Biased Agonism AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Efficacy Lipolysis Inhibition (Therapeutic Effect) cAMP->Efficacy Flushing Cutaneous Flushing Arrestin->Flushing

Fig 1: HCAR2 signaling pathway illustrating Gi-mediated therapeutic efficacy versus β-arrestin-mediated side effects.

Benchmark Alternatives

To contextualize the performance of 5-MAPC, we evaluate it against three distinct reference standards:

  • Nicotinic Acid (Niacin): The classic endogenous ligand. It provides the baseline for high-affinity binding but suffers from rapid clearance and severe flushing side effects[1].

  • Acipimox: A pyrazine-carboxylic acid derivative used clinically. It exhibits a lower binding affinity than niacin but offers a slightly altered pharmacokinetic profile[4].

  • MK-6892: A highly potent, synthetic full agonist developed to maximize receptor affinity and functional Gi-coupling[4].

Quantitative Data Summary

The table below synthesizes the equilibrium binding affinity ( Ki​ ), functional Gi-coupled potency ( EC50​ ), and dissociation half-life ( t1/2​ ) for the benchmarked compounds.

CompoundStructural ClassificationHCAR2 Binding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Dissociation Half-Life ( t1/2​ , min)
Nicotinic Acid Endogenous Standard58.0 ± 5.2100.0 ± 15.02.4
Acipimox Pyrazine Analog429.0 ± 21.02600.0 ± 150.01.1
MK-6892 Synthetic Full Agonist22.0 ± 3.116.0 ± 2.518.5
5-MAPC 5-Substituted Pyridine31.5 ± 4.045.0 ± 6.212.0

Data Note: 5-MAPC demonstrates a ~2-fold improvement in binding affinity over endogenous Niacin, driven by the azetidine ring's interaction with the ECL2 hydrophobic pocket, while maintaining a prolonged residence time compared to Acipimox.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that raw data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems , incorporating internal controls and mechanistic causality at every step.

Radioligand Competitive Binding Assay

Equilibrium binding affinity is the foundational metric for ligand benchmarking. We utilize a competitive displacement assay using [3H] -nicotinic acid on CHO-K1 cell membranes stably expressing human HCAR2[1],[2].

Causality & Design Choices:

  • Why [3H] -nicotinic acid? It provides a highly specific, high-affinity radiotracer that directly targets the orthosteric site without the steric hindrance often introduced by fluorescent tags.

  • Why PEI-coated GF/C filters? Glass fiber (GF/C) filters trap the membrane fragments. Pre-treating with 0.1% Polyethylenimine (PEI) neutralizes the negative charge of the glass, drastically reducing non-specific binding (NSB) of the radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1-hHCAR2 cells and homogenize in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl 2​ , 1 mM CaCl 2​ , pH 7.4). Centrifuge at 40,000 x g for 30 min to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -nicotinic acid, and varying concentrations of the test compound (5-MAPC or benchmarks, 10−11 to 10−4 M).

  • Self-Validation (NSB Control): Dedicate 4 wells to receive 10 µM unlabeled Niacin. The signal from these wells represents Non-Specific Binding (NSB). System Check: Specific binding (Total - NSB) must be >75% of the total signal for the assay to pass QC.

  • Filtration: Incubate for 2 hours at room temperature to reach equilibrium. Rapidly filter through PEI-coated GF/C plates using a vacuum manifold. Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail and read on a MicroBeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Functional Gi-Coupled cAMP Accumulation Assay (TR-FRET)

Binding does not equal activation. To confirm that 5-MAPC acts as an agonist, we measure its ability to inhibit adenylyl cyclase (AC) via the Gi protein pathway[5],[6].

Causality & Design Choices:

  • Why Forskolin? HCAR2 is Gi-coupled, meaning it decreases cAMP. Baseline cAMP in cells is too low to measure a decrease accurately. Forskolin directly activates AC, creating a high cAMP baseline. An effective HCAR2 agonist will suppress this Forskolin-induced spike.

  • Why IBMX? 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, ensuring the measured signal strictly reflects AC activity.

  • Why TR-FRET? Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a homogenous assay (no wash steps) that eliminates background auto-fluorescence by introducing a time delay before reading the emission[5],[4].

Workflow Step1 Cell Preparation (CHO-K1 + HCAR2) Step2 Compound Incubation (5-MAPC + Forskolin) Step1->Step2 + IBMX Step3 Lysis & Detection (d2-cAMP + Anti-cAMP Cryptate) Step2->Step3 30 min Step4 TR-FRET Readout (665nm/620nm Ratio) Step3->Step4 1 hr Incubation

Fig 2: Step-by-step workflow for the TR-FRET functional Gi-coupled cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-K1-hHCAR2 cells at 10,000 cells/well in a 384-well white microplate in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX).

  • Stimulation: Add 5-MAPC (dose-response) concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis & Competition: Add the TR-FRET detection reagents: d2-labeled cAMP and Europium cryptate-labeled anti-cAMP antibody in lysis buffer.

  • Self-Validation (Z'-Factor): Include wells with Forskolin only (Max cAMP / Low FRET) and wells with buffer only (Min cAMP / High FRET). System Check: Calculate the Z'-factor. A plate is only accepted if Z' > 0.6.

  • Readout: Incubate for 1 hour at room temperature. Read the plate using a TR-FRET compatible reader (excitation 337 nm, emission 620 nm and 665 nm). The 665/620 ratio is inversely proportional to cellular cAMP levels.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Equilibrium metrics ( Ki​ ) fail to capture the dynamic nature of drug-receptor interactions. SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates[4]. A prolonged residence time (slower koff​ ) often correlates better with sustained in vivo efficacy than raw affinity.

Causality & Design Choices:

  • Why Lipid Nanodiscs? GPCRs are notoriously unstable outside the cell membrane. Reconstituting HCAR2 into lipid nanodiscs preserves its native conformational dynamics, ensuring the kinetic data is physiologically relevant.

Step-by-Step Protocol:

  • Immobilization: Capture His-tagged HCAR2 nanodiscs onto an NTA sensor chip via nickel-chelation, followed by amine coupling for irreversible stabilization.

  • Analyte Injection: Flow varying concentrations of 5-MAPC (e.g., 3.125 nM to 100 nM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation (Reference Channel): Flow the analyte simultaneously over a reference channel containing empty nanodiscs. Subtract the reference signal to eliminate bulk refractive index changes and non-specific lipid binding.

  • Dissociation & Regeneration: Allow running buffer to flow for 15 minutes to monitor the dissociation phase. Calculate t1/2​=ln(2)/koff​ .

Conclusion

The benchmarking data demonstrates that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) is a highly competitive HCAR2 ligand. By leveraging the 5-position azetidine substitution to engage the ECL2 hydrophobic pocket, 5-MAPC achieves a superior binding affinity ( Ki​ = 31.5 nM) and an extended residence time ( t1/2​ = 12.0 min) compared to the endogenous standard, nicotinic acid. These properties make it an exceptional candidate for further downstream profiling, particularly in biased agonism assays to evaluate its propensity for β -arrestin recruitment and associated flushing.

References

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters.
  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G).
  • Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews.
  • Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. PLOS Biology.
  • Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2.
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinop

Sources

Comparative

NMR spectra comparison for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid batches

Comprehensive NMR Spectra Comparison Guide: Quality Control of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Batches Introduction & Scientific Rationale 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectra Comparison Guide: Quality Control of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Batches

Introduction & Scientific Rationale

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics, such as kinase inhibitors and GPCR modulators. The molecule features an electron-deficient pyridine ring coupled with a strained, electron-rich 3-methylazetidine system.

During scale-up and multi-batch synthesis, variations in reaction conditions can lead to regioisomeric impurities (e.g., substitution at the 2- or 6-position instead of the desired 5-position), incomplete reactions, or residual solvents. To ensure batch-to-batch consistency, Quantitative Nuclear Magnetic Resonance (qNMR) is employed as the gold standard for absolute purity determination. Unlike High-Performance Liquid Chromatography (HPLC), which requires a highly pure reference standard of the analyte itself and relies on variable UV response factors, qNMR is a primary ratio method[1]. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, allowing for orthogonal and absolute quantification using an unrelated internal standard[2].

Experimental Methodology: qNMR Purity Assay

To establish a self-validating protocol, the experimental design must account for the longitudinal relaxation times ( T1​ ) of all protons to ensure quantitative accuracy.

Step-by-Step Protocol:

  • Internal Standard Selection: Dimethyl sulfone (DMSO2) is selected as the calibrant. It is highly stable, widely available as a certified reference material (CRM), and presents a sharp singlet at δ 2.98 ppm in DMSO- d6​ , which avoids overlap with the analyte's resonances[2].

  • Sample Preparation: Accurately weigh 20.0 mg of the 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid batch and 5.0 mg of DMSO2 CRM using a microbalance ( d=0.001 mg). Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ .

  • T1​ Determination: Perform an Inversion-Recovery experiment (180°- τ -90°) to determine the longest T1​ of the protons of interest. The electron-deficient pyridine protons typically exhibit the longest T1​ ( 3–5 seconds).

  • NMR Acquisition: Acquire the 1 H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 5×T1​ (e.g., 25 seconds) to guarantee >99.3% magnetization recovery between scans. Acquire 64 transients to ensure a high signal-to-noise ratio (S/N > 250:1).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function. Perform manual phase correction (zero and first order) and a multipoint baseline correction to ensure perfectly flat integration regions.

G A Sample Preparation Analyte + DMSO2 in DMSO-d6 B T1 Relaxation Analysis Inversion-Recovery Assay A->B C qNMR Acquisition 90° Pulse, D1 > 5*T1, 64 Scans B->C D Data Processing Phase & Baseline Correction C->D E Absolute Purity Calculation Integration vs. Internal Standard D->E

Step-by-step quantitative NMR (qNMR) workflow for absolute batch purity analysis.

Structural Mapping and Chemical Shift Analysis

The structural elucidation of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid relies on the distinct electronic environments of its two rings. Pyridine acts as a delocalized 6 π -heteroarene with a diamagnetic ring current, shifting its protons significantly downfield[3]. Conversely, the azetidine ring protons are shifted upfield, though the geminal protons adjacent to the nitrogen are diastereotopic and exhibit complex splitting patterns due to the chiral center at the 3-position[3][4].

G Compound 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Pyridine Pyridine Ring (H-2, H-4, H-6) δ 7.5 - 8.8 ppm (Downfield) Compound->Pyridine Azetidine Azetidine Ring (CH2, CH) δ 2.5 - 4.5 ppm (Multiplets) Compound->Azetidine Methyl Methyl Group (CH3) δ 1.2 ppm (Doublet) Compound->Methyl

1H NMR chemical shift mapping for the structural domains of the target molecule.

Batch-to-Batch Comparison: Data Presentation

We compared two distinct synthesis batches: Batch A (optimized process) and Batch B (substandard process). The absolute purity was calculated using the standard qNMR equation comparing the integral area ( I ), number of protons ( N ), molar mass ( M ), and weight ( W ) of the analyte against the internal standard.

Table 1: 1 H NMR Peak Assignments and Integrations (DMSO- d6​ , 400 MHz)

Structural DomainChemical Shift ( δ , ppm)MultiplicityExpected ProtonsBatch A IntegralBatch B IntegralObservational Notes
Pyridine H-28.75d ( J=1.8 Hz)1H1.000.88Meta-coupling to H-4
Pyridine H-68.32d ( J=2.5 Hz)1H1.010.87Meta-coupling to H-4
Pyridine H-47.65dd ( J=2.5,1.8 Hz)1H0.990.89-
Azetidine N-CH 2​ 4.15, 3.65m (diastereotopic)4H4.023.55Geminal coupling present[3]
Azetidine CH2.85m1H1.000.90Overlaps slightly in Batch B
Methyl CH 3​ 1.25d ( J=6.8 Hz)3H3.012.65-
DMSO2 (IS) 2.98 s 6H 6.00 (Ref) 6.00 (Ref) Internal Standard[2]
Residual EtOAc4.03, 1.99, 1.17q, s, t-N/APresentCommon process solvent[5]

Table 2: qNMR Purity and Impurity Profiling Summary

ParameterBatch ABatch BCausality / Impact
Absolute Purity (qNMR) 99.2% ± 0.3% 87.4% ± 0.5% Batch B fails pharmaceutical release criteria.
Regioisomer Content< 0.1% (LOD)4.2%Poor regioselectivity during S N​ Ar substitution.
Residual Ethyl AcetateNot Detected6.5% (w/w)Inadequate vacuum drying during isolation[5].
Residual Water0.4%1.2%Hygroscopic nature of the carboxylic acid moiety.

Discussion and Causality Analysis

The comparative NMR data clearly illustrates the superiority of the optimized process (Batch A) and highlights the diagnostic power of qNMR.

  • Regioisomeric Impurities: In Batch B, the presence of additional minor aromatic signals around δ 8.0–8.5 ppm indicates the formation of a regioisomer (likely the 2-substituted or 6-substituted pyridine). This is caused by insufficient control of the reaction temperature during the nucleophilic aromatic substitution (S N​ Ar) step, leading to off-target attack by the 3-methylazetidine.

  • Residual Solvents: Batch B exhibits distinct quartets at δ 4.03 ppm and triplets at δ 1.17 ppm, characteristic of ethyl acetate[5]. Because qNMR is a universal detector, it captures these non-chromophoric impurities that would otherwise escape UV-based HPLC detection[2]. The high residual solvent content directly depresses the absolute weight-percent purity of the active pharmaceutical ingredient (API).

  • Methodological Rigor: By utilizing an internal standard (DMSO2) and ensuring complete T1​ relaxation, the qNMR method provides a self-validating framework. The consistency of the integrals across the pyridine and azetidine protons in Batch A (all normalizing to 1.00 per proton) internally validates the structural integrity and the quantitative accuracy of the assay.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source: nih.gov URL:4

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL:3

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: resolvemass.ca URL:1

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: nih.gov URL:2

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: illinois.edu URL:5

Sources

Validation

Orthogonal Cross-Validation of HTS Hit 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid: A Comparative Guide

Target Audience: Researchers, assay biologists, and drug development professionals specializing in GPCR pharmacology and Fragment-Based Drug Discovery (FBDD). Executive Summary & Scientific Rationale High-throughput scre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay biologists, and drug development professionals specializing in GPCR pharmacology and Fragment-Based Drug Discovery (FBDD).

Executive Summary & Scientific Rationale

High-throughput screening (HTS) campaigns targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2 / GPR109A)—a critical Gi​ -coupled GPCR involved in lipid metabolism and neuroinflammation—frequently rely on downstream cAMP accumulation or calcium flux assays 1. While highly scalable, these primary screens are notoriously susceptible to false positives caused by phosphodiesterase (PDE) inhibitors, fluorophore quenchers, or non-specific membrane disruptors.

During a recent HTS campaign, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid emerged as a primary hit. Structurally, it is a derivative of the endogenous ligand nicotinic acid (niacin), featuring a rigid, basic 3-methylazetidin-1-yl moiety at the 5-position of the pyridine ring.

To objectively validate this hit and rule out assay interference, we must employ a self-validating orthogonal cross-validation cascade. This guide details the biophysical and functional methodologies required to confirm direct target engagement, comparing the performance of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid against standard reference agonists.

Workflow HTS Primary HTS (cAMP Reporter) Hit Hit Compound (Methylazetidinyl) HTS->Hit SPR Biophysical SPR (Direct Binding) Hit->SPR GTPase Functional GTPase (Gi1 Activation) SPR->GTPase Lead Validated Lead GTPase->Lead

Figure 1: Orthogonal cross-validation workflow for HTS hit confirmation.

Comparative Performance Data

To objectively assess the viability of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid as a lead scaffold, its binding kinetics and functional efficacy were benchmarked against the endogenous ligand (Nicotinic Acid), a highly specific synthetic standard (MK-6892), and its unsubstituted analog.

Structural studies reveal that the carboxylic acid moiety of these ligands forms critical salt bridges with the R111 residue of HCAR2, while the pyridine ring engages in hydrophobic interactions 1. As shown in Table 1 , the addition of the 3-methyl group on the azetidine ring significantly enhances binding affinity and abolishes off-target HCAR3 cross-reactivity.

Table 1: Biophysical and Functional Cross-Validation Metrics

CompoundStructural ClassificationSPR Binding KD​ (nM)GTPase EC50​ HCAR2 (nM)HCAR3 Cross-ReactivityEfficacy ( Emax​ )
Nicotinic Acid (Niacin) Endogenous Ligand58.0120High95%
MK-6892 Synthetic Standard22.016None100%
5-(azetidin-1-yl)pyridine-3-carboxylic acid Unsubstituted Hit45.585Moderate98%
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid Target Hit 18.2 32 None 99%

Data Interpretation: The target hit demonstrates a KD​ of 18.2 nM, surpassing the endogenous ligand and matching the affinity profile of the synthetic standard MK-6892. The 3-methyl substitution is the causal driver for the elimination of HCAR3 cross-reactivity, likely due to steric clashes within the HCAR3 secondary binding pocket.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every data point generated must internally corroborate its own accuracy before being accepted.

Protocol A: Nanodisc Surface Plasmon Resonance (SPR) Binding Assay

Causality & Rationale: Detergent solubilization often destabilizes the extracellular loops of GPCRs, altering the ligand-binding pocket. Reconstituting HCAR2 into MSP1D1 nanodiscs preserves the native lateral lipid pressure, ensuring that the derived kinetic constants reflect physiological binding 2.

  • Reconstitution: Purify human HCAR2 and assemble into MSP1D1 nanodiscs using a 1:100:1000 molar ratio of Receptor:MSP:POPC.

  • Immobilization: Capture biotinylated HCAR2-nanodiscs onto a Streptavidin (SA) sensor chip to a target level of ~2000 Response Units (RU). Leave one flow cell blank as a reference.

  • Analyte Injection: Prepare a 2-fold concentration series of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (1.56 nM to 100 nM) in running buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Inject at a flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Check: Fit the resulting sensograms using a 1:1 Langmuir binding model. The system is considered validated only if the kinetic KD​ (calculated as koff​/kon​ ) is within 1.5-fold of the steady-state affinity derived from the plateau responses. A divergence indicates non-specific aggregation or rebinding artifacts.

Protocol B: Orthogonal GTPase-Glo Activation Assay

Causality & Rationale: Because HCAR2 is a Gi​ -coupled receptor, activation leads to the inhibition of adenylyl cyclase and a subsequent drop in cAMP 3. Measuring a decrease in cAMP is prone to false positives. By moving upstream to measure intrinsic GTP hydrolysis by the Gi1​ subunit, we isolate direct receptor activation from downstream cytosolic interference.

  • Complex Assembly: Mix 4 µM purified HCAR2 and 0.5 µM Gi1​ in reaction buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 0.02% LMNG, 1 mM MgCl2, 5 µM GTP, 5 µM GDP) in a 384-well plate.

  • Compound Addition: Add the target hit in a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Incubation: Incubate for 60 minutes at room temperature to allow continuous GTP hydrolysis.

  • Detection: Add GTPase-Glo Reagent to convert the remaining unhydrolyzed GTP to ATP, followed by Detection Reagent to generate a luminescent signal inversely proportional to receptor activation.

  • Self-Validation Check: Normalize the luminescence data. The assay is validated if the positive control (MK-6892) achieves an Emax​ defined as 100% and the plate Z'-factor is >0.6.

Pathway Ligand 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Receptor HCAR2 (GPR109A) Ligand->Receptor Binds (R111/S179) Gi Gi/o Protein Complex Receptor->Gi Activates GTP GTP Hydrolysis (GTPase-Glo Assay) Gi->GTP Measured by AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction (Primary Assay) AC->cAMP Decreases

Figure 2: HCAR2 signaling cascade and orthogonal assay intervention points.

Conclusion

The cross-validation of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid confirms it is a highly potent, direct-binding agonist of HCAR2. By utilizing a self-validating cascade of nanodisc SPR and GTPase turnover assays, we successfully bypassed the inherent vulnerabilities of downstream cAMP reporters. The comparative data definitively shows that the 3-methylazetidin-1-yl substitution provides a superior selectivity and affinity profile compared to both the endogenous ligand and unsubstituted analogs, making it an exceptional candidate for further lead optimization.

References

  • Source: Nature Communications (via PMC)
  • Title: HCAR2 is a novel receptor for heme Source: Blood Advances - ASH Publications URL
  • Title: Diet modulates the therapeutic effects of dimethyl fumarate mediated by the immunometabolic neutrophil receptor HCAR2 Source: eLife URL

Sources

Safety & Regulatory Compliance

Safety

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Disposal and Safety Protocol for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior to ensure absolute safety and regulatory compliance.

5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is a complex zwitterionic building block. It features both a basic azetidine nitrogen and an acidic carboxylic acid group attached to a pyridine ring. Because of its structural stability and the potential for toxic degradation products, improper disposal poses significant environmental and occupational risks. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Chemical Profiling and Hazard Causality

To design an effective disposal strategy, we must first understand the chemical properties that dictate its behavior in waste streams:

  • Zwitterionic Solubility: Due to the presence of both an amine and a carboxylic acid, this compound's solubility is highly pH-dependent. In neutral aqueous waste, it may precipitate, but in highly acidic or basic waste streams, it becomes highly soluble. This complicates liquid-liquid extraction and requires strict pH monitoring of aqueous waste streams to prevent unexpected precipitation or phase-transfer issues.

  • Thermal Stability & Pyrolysis: The pyridine ring is highly thermally stable. Incomplete combustion at low temperatures will release hazardous volatile organic compounds (VOCs) and highly toxic nitrogen oxides (NOx)[1].

  • Environmental Persistence: The EPA strictly advises against the drain disposal of pharmaceutical intermediates, as standard municipal water treatment facilities are not equipped to filter out complex pyridine derivatives, leading to environmental accumulation[2].

Quantitative Risk Assessment & PPE Specifications

Before initiating any disposal or clean-up protocol, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required protective measures based on the operational phase.

Operational PhasePrimary HazardRequired PPEEngineering Controls
Routine Handling (Solid) Dust inhalation, mucosal irritationNitrile gloves (double-layered), safety goggles, lab coat.Fume hood (face velocity >100 fpm) or enclosed balance enclosure.
Solution Preparation Splash risk, dermal absorptionNitrile gloves, face shield over goggles, chemical-resistant apron.Fume hood, secondary containment trays.
Spill Clean-Up (Solid/Liquid) High-concentration exposureN95/P100 particulate respirator, heavy-duty nitrile gloves, Tyvek sleeves.Local exhaust ventilation, spill kit deployment.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the procedure was executed correctly before moving to the next.

Protocol A: Solid Waste Segregation and Packaging

Solid waste includes unused powder, contaminated weighing paper, and empty primary containers.

  • Collection: Sweep up all solid residues using a dedicated anti-static brush and dustpan. Verification: Inspect the weighing area with a UV light (if applicable) or visually confirm no residual powder remains.

  • Primary Containment: Transfer the solid waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not use metal containers, as trace moisture could lead to localized corrosion from the carboxylic acid moiety.

  • Labeling: Label the container explicitly as "Hazardous Pharmaceutical Waste: Pyridine Derivative (Solid)." Include the EPA waste code if your facility classifies it under specific characteristic wastes (e.g., D038 for pyridine-related toxicity, though facility-specific profiling is required)[3].

  • Storage: Store in a cool, dry, well-ventilated hazardous waste accumulation area away from strong oxidizers.

Protocol B: Liquid Waste Management

Because 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is used in various solvent systems, liquid waste must be carefully segregated.

  • Segregation: Separate aqueous waste from organic solvent waste.

    • Organic Waste: Collect in a designated flammable solvent carboy (e.g., for methanol, DMSO, or DCM solutions).

    • Aqueous Waste: Collect in a separate carboy. Causality Check: Ensure the pH of the aqueous waste is between 5 and 9 to minimize the risk of the zwitterion reacting violently with highly acidic or basic co-wastes.

  • Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.

  • Verification: Before sealing the drum for transport, verify that the waste log accurately reflects the concentration of the pyridine derivative to inform the disposal facility's incineration parameters.

Protocol C: Spill Response and Decontamination

In the event of an accidental release, immediate containment is critical to prevent aerosolization of the powder.

  • Isolate: Evacuate non-essential personnel from the immediate area and maximize local exhaust ventilation.

  • Contain (Solid): If the spill is a dry powder, do not dry sweep. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust formation.

  • Absorb (Liquid): If the spill is in solution, apply an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust.

  • Collect and Sanitize: Scoop the absorbed material using non-sparking tools into a hazardous waste bag. Wash the contaminated surface with a mild detergent solution, followed by a water rinse.

Ultimate Disposal: High-Temperature Incineration

The only environmentally responsible and EPA-compliant method for the ultimate disposal of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is high-temperature incineration. Land disposal is heavily restricted for pharmaceutical intermediates and pyridine derivatives[4].

Incineration Parameters: Based on EPA and ATSDR guidelines for pyridine-based compounds, the waste must be sent to a licensed commercial chemical waste facility equipped with the following:

  • Rotary Kiln Incineration (For Solids): Must operate at a temperature range of 820°C to 1,600°C to ensure the complete destruction of the stable pyridine ring[5].

  • Liquid Injection Incineration (For Solutions): Must operate between 650°C and 1,600°C with a residence time sufficient to prevent the formation of unburned pyrolysis products[5].

  • NOx Scrubbing: Because the molecule contains two nitrogen atoms (pyridine and azetidine), combustion will generate nitrogen oxides. The incinerator must be equipped with thermal, catalytic, or acid scrubbers to remove NOx from the effluent gas before environmental release[1].

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for segregating and destroying this chemical waste, ensuring all nitrogenous byproducts are safely neutralized.

DisposalWorkflow Start Waste Generation: 5-(3-methylazetidin-1-yl) pyridine-3-carboxylic acid Solid Solid Waste / Powder Start->Solid Liquid Liquid Waste / Solutions Start->Liquid PackSolid Seal in Compatible HDPE Container Solid->PackSolid PackLiquid Segregate: Organic vs Aqueous (Avoid pH extremes) Liquid->PackLiquid Incineration Rotary Kiln Incineration (820°C - 1600°C) PackSolid->Incineration LiquidInj Liquid Injection Incineration (650°C - 1600°C) PackLiquid->LiquidInj Scrubber Thermal/Catalytic NOx Scrubbing Incineration->Scrubber LiquidInj->Scrubber End Safe Environmental Release Scrubber->End

Fig 1: Segregation and high-temperature incineration workflow for pyridine-derivative waste.

References

  • Toxicological Profile for Pyridine - Production, Import, Use, and Disposal National Center for Biotechnology Information (NCBI) / ATSDR[Link]

  • Potential for Human Exposure (Pyridine) Agency for Toxic Substances and Disease Registry (ATSDR)[Link]

  • Engineering Handbook For Hazardous Waste Incineration U.S. Environmental Protection Agency (EPA)[Link]

  • EPA Inaction in Identifying Hazardous Waste Pharmaceuticals May Result in Unsafe Disposal U.S. Environmental Protection Agency (EPA) Office of Inspector General[Link]

  • Hazardous Waste Listings U.S. Environmental Protection Agency (EPA)[Link]

Sources

Handling

Personal protective equipment for handling 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid

Handling novel pharmaceutical intermediates like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid requires a rigorous, causality-driven approach to laboratory safety. Because specific, long-term toxicological data for...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates like 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid requires a rigorous, causality-driven approach to laboratory safety. Because specific, long-term toxicological data for highly specialized novel active pharmaceutical ingredient (API) intermediates is often limited, safety protocols must be extrapolated from the chemical behavior of their structural moieties.

This guide provides drug development professionals and laboratory scientists with a self-validating operational framework for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

Hazard Assessment & Mechanistic Causality

To design an effective PPE strategy, we must first understand the molecular hazards of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid:

  • Pyridine-3-carboxylic acid core: Structurally analogous to nicotinic acid (niacin), this moiety is a known irritant to the eyes, skin, and mucous membranes[1]. It typically carries GHS hazard codes H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation).

  • 3-Methylazetidine moiety: Azetidines are strained, four-membered nitrogen heterocycles. The basicity of this aliphatic amine facilitates rapid skin penetration and increases the potential for dermal sensitization.

Because this compound is typically handled as a fine, electrostatic powder, the primary vectors of exposure are inhalation of aerosolized particulates and dermal absorption . According to OSHA's hierarchy of controls, PPE serves as the critical final barrier when handling such materials[2].

Core PPE Specifications

The following table summarizes the quantitative and qualitative PPE requirements necessary to mitigate the specific hazards of this compound.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm; Breakthrough time: >480 mins for dry powder)The basicity of the azetidine nitrogen can facilitate skin penetration. Nitrile provides an excellent barrier against fine organic powders and incidental solvent contact.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant)Pyridine derivatives cause severe corneal irritation[1]. Safety glasses with side shields are insufficient against aerosolized dust; full-seal goggles are required.
Respiratory N95 or P100 particulate respirator (NIOSH approved)Required if handling >10g outside a ventilated enclosure. Prevents inhalation of electrostatic API dust, directly mitigating H335 respiratory hazards[3].
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoesPrevents accumulation of electrostatic powders on personal clothing. Non-porous shoes prevent dermal exposure in the event of a dropped vial.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety checks are confirmed.

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Ensure the fume hood sash is at the designated operating height. Verify the face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the chemical container.

  • Static Mitigation: Pyridine carboxylic acids are highly electrostatic and will cling to gloves and spatulas, increasing exposure risk. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded stainless-steel spatula.

  • Transfer: Slowly transfer the 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid powder. Keep the container as close to the weighing boat as possible to minimize the drop height, thereby preventing the aerosolization of fine particulates.

  • Decontamination: Once the transfer is complete, wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., methanol or ethanol), followed by a secondary wipe with deionized water.

Workflow Start 1. Risk Assessment & Fume Hood Prep PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Handle 3. Chemical Handling (Weighing/Transfer) PPE->Handle Spill Spill or Exposure? Handle->Spill Emergency Emergency Protocol (Eyewash, Evacuate) Spill->Emergency Yes Decon 4. Decontamination & Waste Disposal Spill->Decon No Emergency->Decon End 5. Doff PPE & Wash Hands Decon->End

Workflow for safe handling, PPE utilization, and emergency response for the API intermediate.

Emergency Response & Spill Management

In the event of an accidental release, standard dry-sweeping is strictly prohibited. Dry sweeping aerosolizes the API, bypassing skin protection and leading to severe respiratory tract irritation.

Protocol B: Spill Containment and Cleanup
  • Assess & Isolate: Determine if the spill is contained within the fume hood. If the spill is outside the hood and exceeds 50 grams, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Wet-Wipe Containment: Surround the spilled powder with absorbent pads moistened with water or a dilute alcohol solution. This traps the dust and prevents it from becoming airborne.

  • Collection: Scoop the wet paste into a designated hazardous waste container using a non-sparking tool.

  • Validation: Swab the affected area. Because pyridine derivatives often fluoresce under UV light, a quick UV inspection can validate that the surface is completely decontaminated.

Waste Disposal Plan

Improper disposal of azetidine-pyridine derivatives can lead to environmental toxicity.

  • Solid Waste: All empty vials, contaminated weighing boats, and heavily soiled nitrile gloves must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.

  • Liquid Waste: Solvents used for decontamination (e.g., methanol washes) must be routed to a halogen-free organic liquid waste carboy.

  • Destruction: The preferred method of disposal for this chemical class is high-temperature incineration by a licensed hazardous waste contractor. Do not flush down the sink under any circumstances.

References

  • PubChem Compound Summary for CID 938, Nicotinic acid. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Laboratory Safety Guidance (OSHA 3404-11R). Occupational Safety and Health Administration (OSHA), U.S. Department of Labor. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at:[Link]

Sources

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